16-Epi-Latrunculin B
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHPHXHGRHSMIK-WAXGXQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 16-Epi-Latrunculin B: Natural Source and Isolation
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural origin, isolation protocols, and key characteristics of 16-Epi-Latrunculin B.
Introduction
This compound is a marine-derived macrolide that belongs to the latrunculin family of toxins. As a stereoisomer of the well-studied Latrunculin B, it is a potent inhibitor of actin polymerization. By sequestering globular actin (G-actin) monomers, it prevents their assembly into filamentous actin (F-actin), thereby disrupting the cellular cytoskeleton. This property makes it an invaluable molecular probe for investigating the roles of actin in various cellular processes and a compound of interest for potential therapeutic applications, particularly in oncology.
Natural Source
The exclusive identified natural source of this compound is the marine sponge Negombata magnifica (formerly known as Latrunculia magnifica)[1][2]. This sponge species is predominantly found in the Red Sea[1][2]. This compound is typically isolated as a co-constituent with other latrunculin analogues, most notably Latrunculin B[1].
Physicochemical and Biological Data
Quantitative data pertaining to the physicochemical properties and biological activities of this compound are summarized below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₉NO₅S |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | (4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one |
| CAS Number | 444911-05-1 |
| Solubility | Soluble in DMSO and Ethanol |
Table 2: Reported Biological Activities of this compound
| Assay | Cell Line/Target | Activity Metric | Result | Reference |
| Cytotoxicity | HeLa (Human cervical carcinoma) | IC₅₀ | 3.9 µM | |
| Cytotoxicity | KA31T (Mouse tumor cells) | GI₅₀ | 1 µg/ml | |
| Cytotoxicity | NIH3T3 (Mouse fibroblast cells) | GI₅₀ | 4 µg/ml | |
| Antiviral Activity | Herpes Simplex Virus-1 (HSV-1) | ED₅₀ | 1 µg/ml |
Experimental Protocols: Isolation and Purification
The following section details a representative experimental protocol for the isolation and purification of this compound from its natural source, Negombata magnifica. This protocol is based on methodologies described in the scientific literature for the isolation of latrunculins from this sponge.
4.1. Animal Material Collection and Preparation
-
Specimens of the Red Sea sponge Negombata magnifica are collected by hand using SCUBA at depths ranging from 20 to 25 meters.
-
The collected sponge material is immediately frozen upon collection to preserve the chemical integrity of its constituents.
-
In the laboratory, the frozen sponge is cut into smaller pieces and lyophilized to remove water content.
-
The dried sponge material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
4.2. Extraction
-
The powdered sponge material (e.g., 1 kg) is subjected to exhaustive maceration with methanol (B129727) (MeOH) at room temperature.
-
The extraction is typically repeated multiple times (e.g., 3-4 times) with fresh solvent to ensure complete extraction of the secondary metabolites.
-
The resulting methanolic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
4.3. Solvent Partitioning
-
The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v).
-
This aqueous methanol suspension is then partitioned against a non-polar solvent, such as n-hexane, to remove lipids and other non-polar compounds. The methanolic layer is retained.
-
The solvent from the methanolic layer is evaporated, and the residue is then partitioned between a moderately polar solvent, like dichloromethane (B109758) (CH₂Cl₂), and water.
-
The CH₂Cl₂ fraction, containing the latrunculins, is collected and concentrated in vacuo.
4.4. Chromatographic Purification
-
Vacuum Liquid Chromatography (VLC): The CH₂Cl₂ fraction is first subjected to VLC on a silica (B1680970) gel column. Elution is performed using a step gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc), followed by the addition of methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Silica Gel Column Chromatography: Fractions from VLC showing the presence of latrunculins are combined and further purified by gravity-driven silica gel column chromatography. A finer gradient of n-hexane and EtOAc is typically employed for better separation.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. An isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly used. The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
4.5. Structural Confirmation The identity and purity of the isolated this compound are confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the isolation of this compound.
Signaling Pathway Diagram
Caption: Inhibition of actin polymerization by this compound.
References
Discovery and Characterization of 16-Epi-Latrunculin B from the Red Sea Sponge Negombata magnifica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, isolation, characterization, and biological activity of 16-Epi-Latrunculin B, a potent actin polymerization inhibitor isolated from the Red Sea sponge Negombata magnifica. The document provides a comprehensive overview of the experimental protocols employed in its discovery, including extraction, chromatographic separation, and structure elucidation. Furthermore, it presents quantitative data on its cytotoxic effects against HeLa cells and explores the molecular mechanisms of action, specifically its impact on the actin cytoskeleton and associated signaling pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, cell biology, and oncology drug development.
Introduction
The marine environment is a rich and largely untapped source of novel bioactive compounds with significant therapeutic potential. Marine sponges, in particular, are prolific producers of diverse secondary metabolites, many of which exhibit potent pharmacological activities. The genus Negombata has been a particularly fruitful source of novel natural products, including the well-known latrunculin family of macrolides.[1][2]
Latrunculins are potent inhibitors of actin polymerization, a fundamental cellular process involved in cell motility, division, and maintenance of cell shape.[3] By binding to monomeric G-actin, latrunculins prevent its assembly into filamentous F-actin, leading to the disruption of the actin cytoskeleton.[2] This mechanism of action makes them valuable tools for cell biology research and potential leads for the development of novel anticancer agents.
This guide focuses on this compound, a stereoisomer of Latrunculin B, which was first isolated from the Red Sea sponge Negombata magnifica.[4] This document provides an in-depth look at the scientific endeavors that led to its discovery and characterization.
Discovery and Isolation
The discovery of this compound was the result of a systematic investigation into the chemical constituents of the Red Sea sponge Negombata magnifica. The isolation process involved a multi-step procedure combining solvent extraction and various chromatographic techniques to separate the complex mixture of natural products present in the sponge.
Experimental Workflow for Isolation
The following diagram outlines the general workflow for the isolation of this compound from Negombata magnifica.
Detailed Experimental Protocol: Isolation and Purification
The following protocol is a generalized representation based on common practices for the isolation of marine natural products and the available literature on latrunculin isolation.
-
Sample Collection and Preparation: Specimens of Negombata magnifica are collected from their natural habitat in the Red Sea. The collected sponge material is immediately frozen to preserve its chemical integrity. Subsequently, the frozen sponge is freeze-dried to remove water and then ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered sponge material is exhaustively extracted with a mixture of organic solvents, typically a combination of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂). This process yields a crude organic extract containing a complex mixture of lipids, pigments, and secondary metabolites, including latrunculins.
-
Chromatographic Separation:
-
Column Chromatography: The crude extract is subjected to column chromatography, often using silica gel as the stationary phase. The column is eluted with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by a dichloromethane-methanol gradient) to separate the components based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with latrunculin-like compounds are further purified using reversed-phase HPLC. A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. This high-resolution technique allows for the separation of closely related isomers, leading to the isolation of pure this compound.
-
Structure Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms within the molecule. The stereochemistry of the molecule, particularly the configuration at chiral centers, is determined through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. The "epi" designation in this compound indicates a difference in the stereochemical configuration at the 16th carbon position compared to Latrunculin B.
Biological Activity and Quantitative Data
This compound has been demonstrated to exhibit cytotoxic activity against cancer cell lines. The primary mechanism of this activity is attributed to its ability to disrupt the actin cytoskeleton.
In Vitro Cytotoxicity
The cytotoxic effects of this compound were evaluated against human cervical cancer (HeLa) cells using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| This compound | HeLa | MTT | 3.9 | |
| Latrunculin B | HeLa | MTT | 1.4 |
Table 1: In vitro cytotoxicity of this compound and Latrunculin B against HeLa cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan product. A solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent solution) is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The primary molecular target of this compound, like other latrunculins, is monomeric globular actin (G-actin). By binding to G-actin, it sequesters these monomers, preventing their incorporation into growing actin filaments (F-actin). This leads to a net depolymerization of the actin cytoskeleton, which has profound effects on various cellular processes and signaling pathways.
Disruption of the Actin Cytoskeleton
The disruption of the actin cytoskeleton by this compound leads to a cascade of downstream effects, impacting cell adhesion, migration, and proliferation. Key signaling pathways affected include those involving focal adhesions and Rho GTPases.
Impact on Focal Adhesions and Rho GTPase Signaling
-
Focal Adhesions: Focal adhesions are large, dynamic protein complexes that mechanically link the actin cytoskeleton of a cell to the extracellular matrix. The integrity of these structures is crucial for cell adhesion, migration, and signaling. By disrupting the actin filaments that anchor focal adhesions, this compound leads to their disassembly. This, in turn, weakens cell adhesion to the substrate, which can trigger anoikis, a form of programmed cell death.
-
Rho GTPase Signaling: The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They play critical roles in the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell migration. The activity of Rho GTPases is intricately linked to the state of the actin cytoskeleton. Disruption of actin dynamics by this compound can interfere with the proper functioning of Rho GTPase signaling pathways, leading to a loss of directed cell motility.
Conclusion
This compound, a natural product isolated from the Red Sea sponge Negombata magnifica, is a valuable addition to the family of actin-targeting agents. Its ability to disrupt the actin cytoskeleton with significant cytotoxic effects highlights its potential as a lead compound for the development of novel anticancer therapies. This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of this compound, offering a foundational resource for researchers in the fields of natural product chemistry, chemical biology, and drug discovery. Further investigation into its specific interactions with actin and the downstream consequences on cellular signaling will undoubtedly provide deeper insights into fundamental cellular processes and may pave the way for new therapeutic strategies.
References
An In-depth Technical Guide to the Physicochemical Properties of 16-Epi-Latrunculin B
This technical guide provides a comprehensive overview of the core physicochemical properties of 16-Epi-Latrunculin B, a marine-derived macrolide with significant biological activity. The information is intended for researchers, scientists, and drug development professionals engaged in cell biology, toxicology, and cancer research.
Core Physicochemical Properties
This compound is a stereoisomer of Latrunculin B, first isolated from the Red Sea sponge Negombata magnifica (formerly known as Latrunculia magnifica)[1][2]. It is a member of the latrunculin family of toxins, which are potent inhibitors of actin polymerization[3][4][5].
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₉NO₅S | [6][7][8] |
| Molecular Weight | 395.51 g/mol | [6][7][8][9] |
| CAS Number | 444911-05-1 | [1][7] |
| Purity | ≥95% | [6][7] |
| Appearance | A film or solid (Colorless to off-white for Latrunculin B) | [9][10][11] |
| Solubility | Soluble in DMSO and Ethanol.[1][5][10][11] For Latrunculin B, solubility is approximately 25 mg/mL in these solvents.[5][11] | [1][5][10][11] |
| Storage Conditions | Store at -20°C.[1][10][11] For long-term stability (≥4 years for Latrunculin B), it should be stored at -20°C.[11] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[9] It is also reported to be light-sensitive.[5] | [1][5][9][10][11] |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [10] |
Biological Activity and Mechanism of Action
This compound, like other latrunculins, exerts its biological effects by disrupting the actin cytoskeleton. This is a critical component of eukaryotic cells, involved in maintaining cell shape, motility, division, and intracellular transport[3][4].
The primary mechanism of action is the inhibition of actin polymerization[2][3][4][5]. Latrunculins bind to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, preventing its polymerization into filamentous actin (F-actin)[3][4][11][12]. This sequestration of G-actin shifts the equilibrium of actin dynamics, leading to the depolymerization of existing actin filaments[3][4].
While less potent than Latrunculin A, this compound can disrupt microfilament activity at concentrations of 5-10 µg/ml[1][13]. It also exhibits cytotoxic activity against mouse tumor cells and antiviral activity against Herpes Simplex Virus Type 1[1].
Signaling Pathway: Inhibition of Actin Polymerization
The following diagram illustrates the mechanism by which this compound disrupts actin dynamics.
Caption: Inhibition of actin polymerization by this compound.
Experimental Protocols
General Workflow for Isolation and Analysis
The following diagram represents a generalized workflow for the isolation and analysis of latrunculin compounds from their natural source.
Caption: Generalized workflow for the isolation and analysis of this compound.
Actin Disruption Assay (Conceptual Protocol)
This conceptual protocol describes a method to assess the actin-disrupting activity of this compound in a cell-based assay.
-
Cell Culture: Plate adherent cells (e.g., NIH3T3) on glass coverslips in a suitable culture medium and incubate to allow for attachment and spreading.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1-10 µg/mL). Replace the culture medium with the compound-containing medium and incubate for a specified period.
-
Cell Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.
-
F-actin Staining: Wash the permeabilized cells with PBS and stain the F-actin filaments with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature in the dark.
-
Nuclei Staining (Optional): Wash the cells with PBS and counterstain the nuclei with a DNA stain (e.g., DAPI) for 5-10 minutes.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize the actin cytoskeleton using fluorescence microscopy.
-
Analysis: Compare the organization of actin filaments in treated cells to that of control (vehicle-treated) cells. Disruption of the actin cytoskeleton, characterized by a loss of stress fibers and the appearance of punctate actin aggregates, indicates the activity of the compound.
Total Synthesis
The total synthesis of this compound, along with other latrunculins, has been achieved through a convergent approach. Key steps in the synthesis include the use of ring-closing alkyne metathesis to form the macrolide skeleton[14]. The synthesis started from three main building blocks derived from acetoacetate, cysteine, and (+)-citronellene[14]. This synthetic route provides access to these valuable chemical biology probes without relying on their natural sources[14].
Applications in Research
Due to its ability to specifically disrupt the actin cytoskeleton, this compound, and latrunculins in general, are invaluable tools in cell biology research. They are used to investigate the roles of actin in various cellular processes, including:
Furthermore, the cytotoxic properties of this compound suggest potential applications in cancer research, particularly in studying processes related to cell proliferation and metastasis[1][3].
References
- 1. 16-epi Latrunculin B - 上海一研生物科技有限公司 [m.elisa-research.com]
- 2. Latrunculin B | C20H29NO5S | CID 6436219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. adipogen.com [adipogen.com]
- 5. Latrunculin B, actin polymerization inhibitor (CAS 76343-94-7) | Abcam [abcam.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C20H29NO5S | CID 10000783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound CAS#: 444911-05-1 [m.chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]
- 13. 16-epi Latrunculin B - Labchem Catalog [dev.labchem.com.my]
- 14. Total syntheses of the actin-binding macrolides latrunculin A, B, C, M, S and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of actin polymerisation by low concentration Latrunculin B affects endocytosis and alters exocytosis in shank and tip of tobacco pollen tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Depolymerizing Action of 16-Epi-Latrunculin B on F-Actin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Epi-Latrunculin B, a naturally occurring stereoisomer of Latrunculin B, is a potent inhibitor of actin polymerization.[1] Like other members of the latrunculin family, it exerts its biological effects by directly interacting with monomeric globular actin (G-actin), effectively preventing its incorporation into filamentous actin (F-actin) and leading to the net depolymerization of existing actin filaments.[2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from its close analogues, detailed experimental protocols for studying its effects, and visual representations of the key molecular interactions and experimental workflows.
Mechanism of Action: Sequestration of G-Actin Monomers
The primary mechanism by which this compound depolymerizes F-actin is through the sequestration of G-actin monomers.[3] This process disrupts the dynamic equilibrium of the actin cytoskeleton, which relies on the continuous assembly and disassembly of actin filaments.[4] By binding to G-actin, this compound reduces the pool of available monomers for polymerization at the barbed (+) end of the filament.[4] This inhibition of polymerization, coupled with the ongoing depolymerization at the pointed (-) end, leads to a net disassembly of F-actin.[4]
The binding site for latrunculins has been elucidated through structural studies of the Latrunculin A-actin complex.[5] Latrunculin A binds to a cleft between subdomains II and IV of the actin monomer, in close proximity to the nucleotide-binding site.[5] This interaction is stabilized by several hydrogen bonds and effectively locks the actin monomer in a conformation that is incompatible with its incorporation into a growing actin filament.[5] It is highly probable that this compound binds to the same site and employs a similar molecular mechanism.
Caption: Molecular mechanism of this compound.
Quantitative Analysis
| Compound | Parameter | Value | Conditions | Reference |
| Latrunculin B | IC50 | ~60 nM | In vitro, in the absence of calf serum | |
| Latrunculin B | IC50 | ~900 nM | In vitro, in the presence of calf serum | |
| Latrunculin B | IC50 | 1.4 µM | Growth inhibition of HeLa cells | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound on actin dynamics.
Pyrene-Actin Depolymerization Assay
This assay measures the rate of F-actin depolymerization by monitoring the fluorescence of pyrene-labeled actin. Pyrene (B120774) fluorescence is significantly higher when it is incorporated into F-actin compared to its monomeric G-actin state.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)
-
Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
This compound stock solution (in DMSO)
-
Fluorescence spectrophotometer
Protocol:
-
Prepare F-actin: Mix unlabeled G-actin with 5-10% pyrene-labeled G-actin to a final concentration of 10-20 µM in G-buffer.
-
Induce polymerization by adding 1/10th volume of 10x polymerization buffer.
-
Incubate at room temperature for at least 1 hour to allow for complete polymerization.
-
Set up the reaction: In a fluorometer cuvette, dilute the pre-formed F-actin to a final concentration of 0.5-1 µM in polymerization buffer.
-
Add the desired concentration of this compound or vehicle control (DMSO).
-
Measure fluorescence: Immediately begin monitoring the decrease in pyrene fluorescence over time using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Data analysis: The rate of depolymerization is determined from the initial slope of the fluorescence decay curve.
Caption: Workflow for a pyrene-actin depolymerization assay.
F-Actin Co-sedimentation Assay
This assay is used to determine the binding of a compound or protein to F-actin by separating F-actin and associated molecules from soluble components via ultracentrifugation.
Materials:
-
G-actin
-
G-buffer
-
Polymerization buffer
-
This compound stock solution (in DMSO)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
Protocol:
-
Prepare F-actin: Polymerize G-actin at a concentration of 10-20 µM as described in the pyrene-actin assay protocol.
-
Binding reaction: In an ultracentrifuge tube, incubate a fixed concentration of F-actin with varying concentrations of this compound for 30-60 minutes at room temperature. Include a control with F-actin and vehicle only.
-
Sedimentation: Centrifuge the samples at >100,000 x g for 20-30 minutes at room temperature to pellet the F-actin.
-
Sample collection: Carefully separate the supernatant from the pellet.
-
Analysis: Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining. The amount of actin in each fraction can be quantified by densitometry. A decrease in actin in the supernatant and a corresponding increase in the pellet in the presence of a stabilizing agent, or vice versa for a depolymerizing agent, indicates binding. For a sequestering agent like this compound, this assay is typically modified to assess its ability to prevent polymerization by incubating it with G-actin prior to adding polymerization buffer, followed by centrifugation.
Conclusion
This compound is a valuable research tool for studying the dynamics of the actin cytoskeleton. Its mechanism of action, centered on the sequestration of G-actin monomers, leads to the efficient depolymerization of F-actin. While specific quantitative data for this particular epimer is limited, the well-characterized effects of Latrunculin B provide a strong basis for its application in cell biology and drug discovery. The experimental protocols outlined in this guide offer robust methods for investigating the impact of this compound and other actin-targeting compounds on cytoskeletal dynamics. Further research is warranted to delineate the precise binding kinetics and cellular potency of this compound in comparison to other latrunculin family members.
References
- 1. Total syntheses of the actin-binding macrolides latrunculin A, B, C, M, S and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. Latrunculin - Wikipedia [en.wikipedia.org]
- 4. Actin depolymerization by Latrunculin B can either suppress or promote root gravitropism, depending on the developmental stages in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Unraveling the Biological Activity of 16-Epi-Latrunculin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrunculins are a family of marine-derived macrolides that have garnered significant attention in cell biology and drug discovery for their potent ability to disrupt the actin cytoskeleton. These compounds, originally isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica), function by sequestering actin monomers (G-actin) in a 1:1 ratio, thereby preventing their polymerization into filamentous actin (F-actin). This disruption of actin dynamics has profound effects on a multitude of cellular processes, including cell motility, division, and intracellular transport. Among the various latrunculin stereoisomers, 16-Epi-Latrunculin B has emerged as a subject of interest due to its distinct biological profile. This technical guide provides an in-depth analysis of the biological activity of this compound, with a comparative perspective on other key latrunculin stereoisomers.
Core Mechanism of Action: Actin Polymerization Inhibition
The primary mechanism of action for all latrunculins, including this compound, is the inhibition of actin polymerization.[1][2][3] They bind to G-actin, preventing its incorporation into growing actin filaments. This leads to a net depolymerization of existing F-actin structures within the cell. While Latrunculin A is generally considered more potent than Latrunculin B, both effectively disrupt the actin cytoskeleton.[1] The binding of latrunculins to G-actin is reversible.
dot
Figure 1: Mechanism of actin polymerization inhibition by this compound.
Comparative Biological Activity: A Quantitative Overview
While comprehensive comparative studies are limited, available data allows for a preliminary assessment of the biological activities of this compound in relation to other latrunculins. The following table summarizes key quantitative data from various studies.
| Compound | Assay | Cell Line/Organism | Activity Metric | Value | Reference |
| This compound | Cytotoxicity | Murine KA31T tumor cells | GI₅₀ | 1 µg/mL | |
| This compound | Cytotoxicity | Murine NIH3T3 normal cells | GI₅₀ | 4 µg/mL | |
| This compound | Antiviral Activity | Herpes Simplex Virus-1 (HSV-1) | ED₅₀ | 1 µg/mL | |
| Latrunculin A | General Potency | - | - | More potent than Latrunculin B | [1] |
| Latrunculin B | Actin Polymerization Inhibition (in vitro) | - | IC₅₀ | ~60 nM (without serum) | |
| Latrunculin B | Actin Polymerization Inhibition (in vitro) | - | IC₅₀ | ~900 nM (with serum) | |
| Latrunculin B | Pollen Germination Inhibition | Maize pollen | Half-maximal inhibition | 40-50 nM | |
| Latrunculin B | Pollen Tube Extension Inhibition | Maize pollen | Half-maximal inhibition | 5-7 nM | |
| Latrunculin B | Cytotoxicity | HeLa cells | IC₅₀ | 1.4 µM |
Signaling Pathways Modulated by Latrunculins
The disruption of the actin cytoskeleton by latrunculins has significant downstream consequences on various signaling pathways that regulate cell adhesion, migration, and survival.
Focal Adhesion Kinase (FAK) and Paxillin (B1203293) Signaling
Focal Adhesion Kinase (FAK) and its substrate paxillin are key components of focal adhesions, which are crucial for cell-matrix interactions and cell migration. The integrity of the actin cytoskeleton is essential for the proper function of these adhesion sites. Treatment with Latrunculin B has been shown to inhibit the glucose-induced phosphorylation of both FAK and paxillin. This indicates that the depolymerization of actin filaments disrupts the signaling cascade originating from focal adhesions.
dot
Figure 2: Impact of Latrunculin B on the FAK/Paxillin signaling pathway.
Akt/PKB Signaling Pathway
The Akt/Protein Kinase B (PKB) signaling pathway is a critical regulator of cell survival, growth, and proliferation. Studies have demonstrated that treatment with Latrunculin B can lead to a decrease in the activation of Akt/PKB, specifically a reduction in its phosphorylation at Ser-473. This effect was observed across various cellular compartments, suggesting that the integrity of the actin cytoskeleton is important for maintaining Akt/PKB signaling.
dot
Figure 3: Influence of Latrunculin B on the Akt/PKB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of latrunculins.
Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the rate of actin polymerization by monitoring the fluorescence of pyrene-labeled G-actin, which increases significantly upon its incorporation into F-actin.
Materials:
-
Pyrene-labeled rabbit skeletal muscle actin
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
Latrunculin compounds (dissolved in DMSO)
-
Fluorometer and microplates
Procedure:
-
Preparation of G-actin: Reconstitute lyophilized pyrene-labeled actin in G-buffer to a stock concentration of 10 µM. Incubate on ice for 1 hour to ensure complete depolymerization.
-
Reaction Setup: In a microplate well, combine G-buffer, the latrunculin compound at the desired concentration (or DMSO for control), and pyrene-labeled G-actin to a final concentration of 1 µM.
-
Initiation of Polymerization: Add 1/10th volume of 10x Polymerization buffer to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. The inhibitory effect of the latrunculin compound is calculated by comparing the polymerization rate in its presence to the control.
dot```dot graph "Actin_Polymerization_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "PrepareGActin" [label="Prepare Pyrene-labeled\nG-actin solution"]; "SetupReaction" [label="Set up reaction in microplate:\nG-buffer + Latrunculin + G-actin"]; "InitiatePoly" [label="Initiate polymerization with\n10x Polymerization Buffer"]; "MeasureFluorescence" [label="Monitor fluorescence over time"]; "AnalyzeData" [label="Analyze data and calculate\npolymerization rates"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "PrepareGActin"; "PrepareGActin" -> "SetupReaction"; "SetupReaction" -> "InitiatePoly"; "InitiatePoly" -> "MeasureFluorescence"; "MeasureFluorescence" -> "AnalyzeData"; "AnalyzeData" -> "End"; }
References
In Vitro Actin Polymerization Assay with 16-Epi-Latrunculin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro actin polymerization assay, with a specific focus on the application of 16-Epi-Latrunculin B, a known actin depolymerizing agent. This document details the mechanism of action, experimental protocols, and relevant signaling pathways, offering a comprehensive resource for researchers investigating actin dynamics and developing drugs that target the cytoskeleton.
Introduction to Actin Dynamics and this compound
Actin is a highly conserved protein that plays a critical role in a multitude of cellular processes, including cell motility, shape, division, and intracellular transport. The dynamic polymerization of globular actin (G-actin) monomers into filamentous actin (F-actin) is a fundamental process that drives these functions. Disruption of this dynamic equilibrium can have profound effects on cell physiology and is a key target for therapeutic intervention, particularly in oncology.
Mechanism of Action
This compound, like other latrunculins, exerts its effect by directly interacting with monomeric G-actin. This binding event near the nucleotide-binding cleft is thought to induce a conformational change in the G-actin monomer, rendering it incapable of associating with the growing barbed end of F-actin filaments. The continuous binding of this compound to the cellular pool of G-actin shifts the equilibrium towards depolymerization, leading to a net loss of filamentous structures. A molecular dynamics study suggests that the epimerization at the C16 position in this compound is well-tolerated for binding to G-actin, implying a similar mechanism of action to Latrunculin B.
Quantitative Data on Latrunculin Analogs
While specific in vitro actin polymerization data for this compound is limited, the following tables summarize quantitative data for the closely related Latrunculin A and Latrunculin B, providing a reference for the expected potency and type of data generated in these assays.
Table 1: In Vitro Binding Affinity and Inhibition Data for Latrunculin A and B
| Compound | Parameter | Value | Actin Source | Assay Method |
| Latrunculin A | Kd | 0.1 µM | Muscle Actin (ATP-bound) | TIRF Microscopy |
| Latrunculin A | Kd | 0.4 µM | Muscle Actin (ADP-Pi-bound) | TIRF Microscopy |
| Latrunculin A | Kd | 4.7 µM | Muscle Actin (ADP-bound) | TIRF Microscopy |
| Latrunculin B | Kd | 74 nM | Maize Pollen Actin | Not Specified |
| Latrunculin B | IC50 (Pollen Germination) | 40-50 nM | Maize Pollen | Cell-based |
| Latrunculin B | IC50 (Pollen Tube Extension) | 5-7 nM | Maize Pollen | Cell-based |
Note: Kd (Equilibrium Dissociation Constant) is a measure of binding affinity; a lower Kd indicates higher affinity. IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Activity of this compound and Latrunculin B
| Compound | Parameter | Value | Cell Line/Organism | Assay Type |
| This compound | GI50 | 1 µg/ml | Mouse KA31T tumor cells | Cytotoxicity |
| This compound | GI50 | 4 µg/ml | Mouse NIH3T3 tumor cells | Cytotoxicity |
| This compound | ED50 | 1 µg/ml | Herpes Simplex Virus Type 1 | Antiviral |
| Latrunculin B | IC50 | 1.4 µM | HeLa cells | Growth Inhibition |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population.
Experimental Protocol: In Vitro Pyrene-Actin Polymerization Assay
This protocol describes a common method for monitoring actin polymerization in vitro using pyrene-labeled actin. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin, providing a real-time readout of polymerization kinetics.
Materials and Reagents
-
Rabbit skeletal muscle actin (unlabeled)
-
Pyrene-labeled rabbit skeletal muscle actin
-
This compound (dissolved in DMSO)
-
G-buffer (Actin monomer buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT
-
10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Experimental Procedure
-
Preparation of G-actin Solution:
-
On ice, dilute a stock of unlabeled actin and pyrene-labeled actin in G-buffer to the desired final concentration (e.g., 2-4 µM total actin with 5-10% pyrene-labeled actin).
-
Incubate on ice for at least 1 hour to ensure depolymerization of any actin oligomers.
-
Centrifuge at high speed (e.g., >100,000 x g) for 30 minutes at 4°C to pellet any remaining F-actin aggregates. The supernatant contains the purified G-actin.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in G-buffer or the appropriate vehicle (e.g., DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects polymerization (typically <1%).
-
-
Assay Setup:
-
In a 96-well black microplate, add the G-actin solution to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to G-actin.
-
-
Initiation and Measurement of Polymerization:
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe the full polymerization curve (e.g., 30-60 minutes).
-
Data Analysis
The resulting data will be a series of fluorescence curves over time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The effect of this compound is observed as a decrease in the polymerization rate and a reduction in the final steady-state fluorescence, which corresponds to the amount of F-actin. An IC50 value can be calculated by plotting the polymerization rates against the logarithm of the inhibitor concentration.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for the in vitro pyrene-actin polymerization assay.
Signaling Pathways Affected by Actin Depolymerization
The disruption of the G-actin to F-actin ratio by agents like this compound has significant downstream consequences on cellular signaling. Two key pathways affected are the Rho-ROCK pathway and the MRTF-A/SRF pathway.
The Rho family of small GTPases are master regulators of the actin cytoskeleton. RhoA, when active, promotes the formation of actin stress fibers through the activation of Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and inactivates LIM kinase (LIMK), which then cannot phosphorylate and inactivate cofilin. Active cofilin is an actin-depolymerizing factor. Thus, the RhoA-ROCK pathway promotes actin polymerization. By increasing the pool of G-actin, this compound can indirectly influence the activity of this pathway.
Caption: The Rho-ROCK signaling pathway and its modulation by actin dynamics.
The Myocardin-Related Transcription Factors (MRTFs), such as MRTF-A, are transcriptional co-activators that are sequestered in the cytoplasm through their binding to G-actin. When the cellular concentration of G-actin is high, MRTF-A remains in the cytoplasm. However, upon a decrease in the G-actin pool (i.e., an increase in F-actin), MRTF-A is released and translocates to the nucleus. In the nucleus, it partners with the Serum Response Factor (SRF) to activate the transcription of genes involved in cytoskeletal organization and cell contractility. By increasing the cytoplasmic concentration of G-actin, this compound promotes the sequestration of MRTF-A, thereby inhibiting SRF-mediated gene transcription.[1][2][3]
Caption: Regulation of MRTF-A/SRF-mediated transcription by G-actin levels.
Conclusion
The in vitro actin polymerization assay is a powerful tool for characterizing compounds that modulate actin dynamics. While specific quantitative data for this compound's direct effect on actin polymerization in vitro remains to be fully elucidated, the established protocols and the understanding of the mechanism of related compounds provide a solid framework for its investigation. The disruption of the actin cytoskeleton by this compound has far-reaching consequences on cellular signaling, making it a valuable probe for studying the intricate interplay between the cytoskeleton and key regulatory pathways. This guide provides the necessary technical information for researchers to design and execute experiments aimed at further understanding the biochemical and cellular effects of this and other actin-targeting agents.
References
Methodological & Application
Application Notes and Protocols for Studying Actin Dynamics in Live Cells Using 16-Epi-Latrunculin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, and intracellular transport.[1][2] The study of actin dynamics is crucial for understanding fundamental cell biology and for the development of therapeutics targeting diseases associated with aberrant cellular mechanics, such as cancer.[1] 16-Epi-Latrunculin B is a marine-derived macrolide and a stereoisomer of the well-characterized actin polymerization inhibitor, Latrunculin B.[3][4][5] Like its counterpart, this compound serves as a potent tool for the acute and reversible disruption of the actin cytoskeleton, enabling researchers to probe the role of actin dynamics in live cells.[3][4][6] This document provides detailed application notes and protocols for the utilization of this compound in live-cell imaging studies.
Mechanism of Action
This compound, similar to other members of the latrunculin family, exerts its effect by directly interacting with monomeric globular actin (G-actin).[1][2] It forms a 1:1 stoichiometric complex with G-actin, sequestering it and preventing its incorporation into filamentous actin (F-actin) polymers.[1][2] This sequestration shifts the equilibrium of actin dynamics towards depolymerization, leading to a rapid and significant disassembly of existing actin filaments.[1][7] The disruption of the actin cytoskeleton is generally reversible upon removal of the compound.
Data Presentation
The following table summarizes the available quantitative data for this compound and its related compound, Latrunculin B. Due to the limited specific data for the 16-Epi isomer, data for Latrunculin B is provided as a reference. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Compound | Organism/Cell Type | Assay/Effect | Effective Concentration | Reference |
| This compound | Not specified | Actin disruption assay | 5-10 µg/ml | [3][4] |
| This compound | Mouse KA31T tumor cells | Cytotoxicity (GI₅₀) | 1 µg/ml | [3] |
| This compound | Mouse NIH3T3 tumor cells | Cytotoxicity (GI₅₀) | 4 µg/ml | [3] |
| This compound | Herpes Simplex Virus Type 1 (HSV-1) | Antiviral activity (ED₅₀) | 1 µg/ml | [3] |
| Latrunculin B | HeLa cells | Growth inhibition (IC₅₀) | 1.4 µM | [5] |
| Latrunculin B | Pulmonary vein cardiomyocytes | Decrease in spontaneous electrical activity | 100 nM | [5] |
| Latrunculin B | Fibroblast-populated collagen matrices | Disruption of mechanical properties (half-maximal concentration) | 20 nM - 200 nM | [8] |
| Latrunculin B | Maize pollen | Half-maximal inhibition of germination (IC₅₀) | 50 nM | [9] |
| Latrunculin B | Maize pollen tube | Inhibition of growth | ~5 nM | [9] |
| Latrunculin B | Phytophthora infestans hyphae | Aberrant hyphal growth | 0.1 µM | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Live-Cell Imaging of Actin Dynamics
This protocol provides a general framework for observing the effects of this compound on the actin cytoskeleton in live cells using fluorescence microscopy.
Materials:
-
Cells expressing a fluorescently tagged actin-binding protein (e.g., Lifeact-GFP, F-tractin-mCherry) or stained with a live-cell actin probe.
-
Culture medium appropriate for the cell line.
-
Imaging-grade glass-bottom dishes or plates.
-
This compound stock solution (see Protocol 1).
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Labeling (if necessary): If not using a stably expressing cell line, label the cells with a suitable live-cell actin stain according to the manufacturer's instructions.
-
Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO₂.
-
Baseline Imaging: Place the dish on the microscope stage and locate a field of healthy, well-spread cells. Acquire a series of baseline images (time-lapse) to capture normal actin dynamics before treatment.
-
Treatment: Prepare a working solution of this compound in pre-warmed culture medium at the desired final concentration (start with a range based on the data table, e.g., 1-10 µg/ml). Carefully and gently replace the medium in the dish with the medium containing this compound.
-
Post-Treatment Imaging: Immediately begin acquiring time-lapse images to visualize the acute effects of the compound on the actin cytoskeleton. Continue imaging for the desired duration to observe the full course of actin disruption.
-
Washout (Optional): To study the reversibility of the effect, carefully wash the cells three times with pre-warmed, drug-free medium. Continue time-lapse imaging to monitor the reassembly of actin structures.
-
Data Analysis: Analyze the acquired images to quantify changes in cell morphology, actin filament integrity, and the dynamics of actin-rich structures.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 16-epi Latrunculin B - Labchem Catalog [dev.labchem.com.my]
- 7. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Latrunculin B has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of latrunculin B on the actin cytoskeleton and hyphal growth in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16-Epi-Latrunculin B Treatment of Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Epi-Latrunculin B is a potent, cell-permeable inhibitor of actin polymerization.[1] It belongs to the latrunculin family of toxins, which are naturally derived from marine sponges.[1] Similar to other latrunculins, this compound functions by forming a 1:1 complex with monomeric globular actin (G-actin), thereby preventing its polymerization into filamentous actin (F-actin).[1][2] This disruption of the actin cytoskeleton leads to significant changes in various cellular processes, including cell morphology, motility, division, and intracellular transport.[1] These characteristics make it a valuable tool for studying the dynamics of the actin cytoskeleton and for investigating cellular processes that are dependent on actin polymerization.
Mechanism of Action
This compound exerts its biological effects by directly interacting with the actin cytoskeleton. The primary mechanism involves the sequestration of G-actin monomers, which are the building blocks of F-actin filaments. By binding to G-actin, this compound prevents the addition of these monomers to the growing ends of actin filaments. This action shifts the equilibrium of actin dynamics towards depolymerization, resulting in the disassembly of existing F-actin structures within the cell. The disruption of the actin filament network interferes with the formation of essential cellular structures such as filopodia, lamellipodia, and stress fibers, which are crucial for cell adhesion, migration, and the maintenance of cell shape.
Data Presentation
The following table summarizes the effective concentrations and observed effects of Latrunculin B in various cell types. This data can serve as a starting point for determining the optimal concentration of this compound for your specific cell line and experiment.
| Cell Type | Concentration | Observed Effect |
| HeLa Cells | 1.4 µM (IC50) | Inhibition of cell growth. |
| Pulmonary Vein Cardiomyocytes | 100 nM | Decrease in spontaneous electrical activity and intracellular Ca2+ transient. |
| Maize Pollen | 50 nM (IC50) | Inhibition of pollen germination. |
| Fibroblast-Populated Collagen Matrices | 20 nM - 200 nM | Disruption of the actin cytoskeleton. |
| Phytophthora infestans Hyphae | 0.1 µM - 1 µM | Inhibition of colony expansion and induction of aberrant hyphal growth. |
| Human Trabecular Meshwork Cells | Not specified | Pronounced and reversible cell rounding, intercellular separation, and disruption of actin filaments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Reconstitute the powder in a sufficient volume of DMSO to achieve a stock concentration of 1-10 mM. For example, for a 1 mg vial of this compound (Molecular Weight: ~395.5 g/mol ), add 253 µL of DMSO to create a 10 mM stock solution.
-
Vortex briefly to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in a suitable culture vessel.
-
On the day of the experiment, prepare the working concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A starting range of 10 nM to 10 µM is often used.
-
Carefully remove the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Remove the PBS and add the culture medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired period. The incubation time will depend on the specific assay and can range from minutes to several hours. Morphological changes can often be observed within 30-60 minutes.
-
After the incubation period, proceed with downstream analysis, such as microscopy, cell viability assays, or migration assays.
Protocol 3: Assessment of Cell Viability (MTS Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader
Procedure:
-
Following the treatment protocol (Protocol 2), ensure the final volume in each well of the 96-well plate is 100 µL. Prepare wells with medium only for background control.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density.
-
After incubation, measure the absorbance at 490 nm using a 96-well plate reader.
-
To calculate cell viability, subtract the average absorbance of the background control wells from all other absorbance readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Mandatory Visualization
Caption: Experimental workflow for treating cultured cells with this compound.
Caption: Mechanism of actin polymerization inhibition by this compound.
References
Application Notes and Protocols: 16-Epi-Latrunculin B for Actin Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epi-Latrunculin B is a naturally occurring macrolide and a stereoisomer of Latrunculin B, a well-characterized inhibitor of actin polymerization.[1] Like other members of the latrunculin family, this compound exerts its biological effects by binding to monomeric globular actin (G-actin), thereby preventing its polymerization into filamentous actin (F-actin).[2] This disruption of the actin cytoskeleton has profound effects on numerous cellular processes, including cell motility, division, and maintenance of cell shape, making it a valuable tool for studying actin dynamics and a potential lead compound in drug development.[2]
These application notes provide a summary of the effective concentrations of this compound for actin disruption, detailed experimental protocols for its use, and an overview of its impact on cellular signaling pathways.
Data Presentation
Effective Concentrations and Cytotoxicity
The effective concentration of this compound for disrupting the actin cytoskeleton and its associated cytotoxic effects can vary depending on the cell type and the duration of exposure. The following tables summarize the available quantitative data.
Table 1: Effective Concentration for Actin Disruption
| Compound | Concentration | Effect | Source |
| This compound | 5-10 µg/mL | Disruption of microfilament activity | [1] |
Note: The molecular weight of this compound is 395.51 g/mol .[1] Therefore, a concentration of 5-10 µg/mL corresponds to approximately 12.6-25.3 µM.
Table 2: Cytotoxicity Data (GI50)
| Cell Line | GI50 (µg/mL) | GI50 (µM) | Source |
| Mouse KA31T tumor cells | 1 | ~2.53 | |
| Mouse NIH3T3 tumor cells | 4 | ~10.11 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 395.51), dissolve it in 25.28 µL of DMSO.
-
Add the calculated volume of sterile DMSO to the vial.
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Induction of Actin Disruption in Cultured Cells
Materials:
-
Cultured cells (e.g., HeLa, NIH3T3) plated on coverslips or in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 50-70%).
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in the medium. It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal concentration for your specific cell line and experimental goals.
-
As a control, prepare a vehicle-treated sample by adding the same volume of DMSO to the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period. The time required for actin disruption can vary, but significant effects are often observed within 1 to 18 hours.
-
After incubation, proceed with downstream analysis, such as visualization of the actin cytoskeleton by phalloidin (B8060827) staining.
Protocol 3: Visualization of Actin Cytoskeleton Disruption by Phalloidin Staining
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining (optional)
-
Mounting medium
Procedure:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the phalloidin staining solution according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin staining solution for 30-60 minutes at room temperature, protected from light.
-
(Optional) If nuclear counterstaining is desired, incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope. In untreated cells, a network of well-defined actin stress fibers should be visible. In cells treated with an effective concentration of this compound, a diffuse and punctate actin staining pattern is expected, indicating the disruption of F-actin filaments.
Signaling Pathways and Logical Relationships
The actin cytoskeleton is a central hub for integrating and transducing a multitude of cellular signals. Disruption of actin dynamics by this compound is expected to have significant downstream consequences on various signaling pathways.
Impact on Rho GTPase Signaling
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. There is a well-established bidirectional relationship between Rho GTPases and actin dynamics. Rho GTPases control the formation of different actin structures (e.g., stress fibers, lamellipodia, and filopodia). Conversely, the state of the actin cytoskeleton can influence the activity of Rho GTPases. By sequestering G-actin monomers, this compound prevents the formation of these actin structures, thereby impacting the signaling cascades downstream of Rho GTPases. For instance, RhoA-mediated formation of stress fibers and focal adhesions is dependent on actin polymerization.
References
Application Notes and Protocols: 16-Epi-Latrunculin B in Plant Cell Biology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Epi-Latrunculin B is a member of the latrunculin family of macrolides, which are potent inhibitors of actin polymerization.[1] These compounds are isolated from the marine sponge Latrunculia magnifica.[1] Latrunculins function by binding to monomeric G-actin in a 1:1 ratio, thereby preventing its polymerization into filamentous F-actin.[1] This disruption of the actin cytoskeleton has profound effects on a multitude of cellular processes in plants, making this compound a valuable tool for investigating the role of actin in plant cell growth, development, and signaling.
The primary mechanism of action involves the sequestration of G-actin monomers, leading to a net depolymerization of existing actin filaments.[1] This disruption of the dynamic actin network interferes with essential cellular functions such as cell expansion, cytoplasmic streaming, vesicle trafficking, and cell division.
Applications in Plant Cell Biology
Disruption of the actin cytoskeleton by latrunculins can be leveraged to study a variety of fundamental processes in plant biology:
-
Cell Elongation and Morphogenesis: The actin cytoskeleton is crucial for polarized cell growth. Treatment with latrunculins has been shown to inhibit cell elongation in roots and pollen tubes, leading to a "dwarfism" phenotype in seedlings.[2] This makes it a useful tool to uncouple cell division from cell expansion and to study the mechanics of cell wall deposition.
-
Pollen Germination and Tube Growth: Pollen tube elongation is an actin-dependent process. Latrunculin B has been demonstrated to inhibit both pollen germination and tube growth in a dose-dependent manner. This allows for the detailed study of actin's role in tip growth and vesicle transport to the growing pollen tube apex.
-
Vesicle Trafficking and Secretion: The actin filament network serves as tracks for the movement of organelles and vesicles. By disrupting this network, researchers can investigate the role of actin in the targeted delivery of cell wall components and other materials to specific cellular locations.
-
Gravitropism: The response of plants to gravity is mediated by changes in cell elongation. Latrunculin B treatment has been shown to affect the gravitropic curvature of roots, suggesting a role for the actin cytoskeleton in this process.
-
Cytoplasmic Streaming: The movement of cytoplasm within plant cells is driven by the actin-myosin system. Latrunculins can be used to inhibit cytoplasmic streaming, allowing for the study of its importance in nutrient and organelle distribution.
Quantitative Data Summary
The following table summarizes quantitative data from studies using Latrunculin B in various plant systems. These values should be used as a reference range for designing experiments with this compound.
| Plant System | Application | Effective Concentration (Latrunculin B) | Observed Effect |
| Maize (Zea mays) Pollen | Inhibition of Germination | IC50: ~50 nM | Half-maximal inhibition of pollen germination. |
| Maize (Zea mays) Pollen Tube | Inhibition of Growth | IC50: ~5 nM | Half-maximal inhibition of pollen tube elongation. |
| Arabidopsis thaliana Seedlings | Induction of Dwarfism | 1 µM | Maximal inhibition of root and hypocotyl elongation. |
| Arabidopsis thaliana Roots | Gravitropism Assay | 100 nM | Facilitation of gravitropic curvature. |
| Picea meyeri Pollen Tube | Inhibition of Germination & Elongation | Dose-dependent | Inhibition of germination and elongation, disruption of vesicle trafficking. |
| Phytophthora infestans Hyphae | Inhibition of Hyphal Growth | 0.1 µM - 1 µM | Aberrant hyphal growth, including increased branching and balloon-like tips. |
Experimental Protocols
The following are detailed protocols for key experiments using Latrunculin B , which can be adapted for this compound.
Protocol 1: Inhibition of Pollen Germination and Tube Growth
Objective: To assess the effect of this compound on pollen germination and pollen tube elongation.
Materials:
-
Pollen grains (e.g., from Nicotiana tabacum, Zea mays, or Arabidopsis thaliana)
-
Pollen Germination Medium (species-specific)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Microscope slides or multi-well plates
-
Microscope with imaging capabilities
Methodology:
-
Prepare a dilution series of this compound in the pollen germination medium from the stock solution. It is recommended to start with a range based on Latrunculin B data (e.g., 1 nM to 1 µM). Include a DMSO control.
-
Disperse pollen grains into the prepared media in multi-well plates or on microscope slides.
-
Incubate the pollen under optimal conditions (e.g., room temperature, high humidity) for a species-specific duration (e.g., 1-4 hours).
-
After incubation, observe the samples under a microscope.
-
Data Collection:
-
Germination Rate: Count the number of germinated and non-germinated pollen grains in at least three independent fields of view for each concentration. A pollen grain is considered germinated if the length of the pollen tube is at least equal to the diameter of the pollen grain.
-
Pollen Tube Length: For germinated pollen, measure the length of the pollen tubes using image analysis software.
-
-
Analysis: Calculate the percentage of germination and the average pollen tube length for each concentration. Plot the data to determine the IC50 values for both processes.
Protocol 2: Induction of Seedling Dwarfism
Objective: To study the effect of this compound on seedling growth and development.
Materials:
-
Seeds (e.g., Arabidopsis thaliana)
-
Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Petri plates
-
Growth chamber or incubator
Methodology:
-
Sterilize the seeds according to standard protocols.
-
Prepare MS agar plates containing a range of this compound concentrations (e.g., 100 nM to 10 µM), based on Latrunculin B data. Include a DMSO control.
-
Sow the sterilized seeds on the plates.
-
Cold-stratify the seeds if required by the species (e.g., 4°C for 2-3 days for Arabidopsis).
-
Transfer the plates to a growth chamber with appropriate light and temperature conditions.
-
Allow the seedlings to grow for a specified period (e.g., 7-14 days).
-
Data Collection:
-
Carefully remove the seedlings from the agar.
-
Measure the length of the primary root and the hypocotyl using a ruler or image analysis software.
-
-
Analysis: Calculate the average root and hypocotyl length for each concentration and compare them to the control.
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Disruption of Actin-Dependent Processes
Caption: Mechanism of this compound action on plant cellular processes.
Experimental Workflow: Pollen Tube Growth Inhibition Assay
References
Application Notes and Protocols: Investigating Endocytosis and Exocytosis with 16-Epi-Latrunculin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocytosis and exocytosis are fundamental cellular processes that mediate the transport of molecules into and out of the cell. These dynamic events are crucial for a vast array of physiological functions, including nutrient uptake, cell signaling, neurotransmission, and waste removal. Both processes are intricately regulated and often depend on the structural support and dynamic remodeling of the actin cytoskeleton.[1] Actin filaments, or F-actin, provide the force and framework for membrane budding, vesicle transport, and fusion.[1][2]
16-Epi-Latrunculin B is a member of the latrunculin family of toxins, which are potent inhibitors of actin polymerization.[1] While less potent than Latrunculin A, it effectively disrupts the actin cytoskeleton by sequestering globular actin (G-actin) monomers, preventing their assembly into filamentous F-actin.[1][3] This property makes this compound a valuable chemical tool for dissecting the specific roles of the actin cytoskeleton in the complex machinery of endocytosis and exocytosis. These application notes provide a guide to using this compound to probe these essential cellular trafficking pathways.
Mechanism of Action of this compound
Latrunculins, including this compound, exert their effects by directly interacting with the actin cytoskeleton. The dynamic nature of actin filaments, characterized by the assembly of G-actin monomers at the plus-end and disassembly at the minus-end, is essential for their function.[1] Latrunculins disrupt this equilibrium.
-
Binding to G-actin: Latrunculins bind to monomeric G-actin in a 1:1 stoichiometric ratio.[1][3] This binding occurs near the nucleotide-binding cleft of the actin monomer.[3][4]
-
Inhibition of Polymerization: The formation of the latrunculin-G-actin complex prevents the monomer from polymerizing and incorporating into growing F-actin filaments.[1][3]
-
Depolymerization of F-actin: By sequestering the available pool of G-actin monomers, latrunculins shift the equilibrium of the cytoskeleton towards depolymerization, leading to the net disassembly of existing actin filaments.[1]
This rapid disruption of the F-actin network allows researchers to investigate cellular processes that are dependent on actin dynamics.
Quantitative Data
Quantitative data for this compound is limited in published literature. The table below includes data for the more extensively studied Latrunculin A and B to provide context for expected potency and concentration ranges. This compound is generally considered less potent than Latrunculin A.[1]
| Compound | Biological Process / Assay | Cell Type / System | Measured Value (IC50 / Kd) |
| Latrunculin A | Inhibition of Receptor-Mediated Endocytosis | A431 cells | ~200 nM (for ~50% inhibition)[5] |
| Latrunculin B | Inhibition of HeLa Cell Growth | HeLa Cells | 1.4 µM[6] |
| Latrunculin B | Inhibition of HCT116 Cell Growth | HCT116 Cells | 7.1 µM |
| Latrunculin B | Inhibition of MDA-MB-435 Cell Growth | MDA-MB-435 Cells | 4.8 µM |
| Latrunculin B | Binding to Maize Pollen Actin | Maize Pollen | Kd = 74 nM[7] |
| Latrunculin B | Inhibition of Exocytosis | Rat Peritoneal Mast Cells | 85% inhibition at 40 µg/ml (~101 µM) |
| Latrunculin B | Inhibition of Colony Expansion | Phytophthora infestans | Aberrant growth at 0.1 µM[8] |
Application Note 1: Investigating Clathrin-Mediated Endocytosis
The actin cytoskeleton is essential for clathrin-mediated endocytosis (CME) in many cell types.[9][10] It is thought to provide the force needed for membrane invagination, constriction of the clathrin-coated pit, and scission of the vesicle from the plasma membrane.[9][10] Treatment with actin-depolymerizing agents like this compound can arrest CME at distinct stages, allowing for the study of actin's specific role.[10] A common method to assess CME is to monitor the uptake of fluorescently labeled transferrin (Tfn), which binds to the transferrin receptor (TfnR) and is internalized via clathrin-coated vesicles.
Protocol 1: Transferrin Uptake Assay for Endocytosis
This protocol describes a method to quantitatively and qualitatively assess the effect of this compound on clathrin-mediated endocytosis.
A. Materials and Reagents
-
Cells of interest (e.g., HeLa, A431, or COS-7 cells)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Control vehicle (DMSO)
-
Serum-free culture medium
-
Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0), ice-cold
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Glass coverslips, multi-well plates (e.g., 24-well or 96-well)
B. Experimental Procedure
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate (for microscopy) or directly into a 96-well plate (for plate reader analysis) at a density that will result in a 70-80% confluent monolayer the next day.
-
Serum Starvation: On the day of the experiment, wash cells once with PBS and incubate in serum-free medium for 30-60 minutes at 37°C to clear receptors of serum-bound transferrin.
-
Inhibitor Treatment: Prepare working concentrations of this compound in serum-free medium. A dose-response experiment (e.g., 10 nM to 10 µM) is recommended. Add the inhibitor dilutions (and a DMSO vehicle control) to the cells. Incubate for 30-60 minutes at 37°C.
-
Transferrin Uptake: Add fluorescently-labeled transferrin to each well at a final concentration of 5-25 µg/mL. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow internalization. To measure surface binding only, perform a parallel set of incubations at 4°C.
-
Stopping Uptake: To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Acid Wash (Optional): To distinguish internalized from surface-bound transferrin, incubate cells with ice-cold acid wash buffer for 2-5 minutes on ice. Immediately wash three times with ice-cold PBS. This step strips the fluorescent ligand from receptors remaining on the cell surface.
-
Analysis:
-
Microscopy (Qualitative): Fix the cells on coverslips with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS, mount onto slides using mounting medium with DAPI, and visualize the internalized transferrin using a fluorescence microscope.
-
Plate Reader (Quantitative): After the final wash, lyse the cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100). Measure the fluorescence intensity in each well using a microplate reader.
-
Flow Cytometry (Quantitative): After the acid wash, detach cells using a non-enzymatic cell dissociation buffer. Analyze the fluorescence of the cell suspension by flow cytometry.
-
Application Note 2: Investigating Regulated Exocytosis
The role of the actin cytoskeleton in exocytosis is complex and cell-type dependent.[2] In some cells, the dense cortical actin network acts as a physical barrier, preventing secretory vesicles from reaching the plasma membrane; in this model, actin depolymerization is required to permit fusion.[2][11] In other contexts, particularly for large vesicles or sustained release, actin filaments and associated motor proteins are actively involved in transporting vesicles and regulating the expansion of the fusion pore.[2][12] Using this compound can help determine whether actin dynamics are a positive or negative regulator of secretion in a specific cellular system.[11][12]
Protocol 2: Secretion Assay for Exocytosis (e.g., Mast Cells)
This protocol provides a general framework for measuring the release of granular contents (e.g., β-hexosaminidase from RBL-2H3 mast cells) following stimulation.
A. Materials and Reagents
-
Secretory cells (e.g., RBL-2H3 cells, primary mast cells, or neutrophils)
-
Release buffer (e.g., Tyrode's buffer)
-
This compound stock solution (1-10 mM in DMSO)
-
Control vehicle (DMSO)
-
Secretagogue (e.g., DNP-BSA for sensitized RBL-2H3 cells, compound 48/80, or a calcium ionophore like A23187)[12]
-
Stop solution (ice-cold buffer)
-
Substrate for secreted enzyme (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase)
-
Developing solution (e.g., 0.1 M carbonate buffer, pH 10.0)
-
Lysis buffer (e.g., release buffer containing 0.5% Triton X-100)
-
Microcentrifuge tubes, 96-well plates
B. Experimental Procedure
-
Cell Preparation: Culture and prepare cells according to standard protocols. For RBL-2H3 cells, sensitize them overnight with anti-DNP IgE. On the day of the experiment, wash the cells and resuspend them in release buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Inhibitor Treatment: Aliquot the cell suspension into microcentrifuge tubes. Add this compound to the desired final concentrations (a dose-response is recommended). Add DMSO as a vehicle control. A "total release" sample should also be prepared.
-
Pre-incubation: Incubate the cells with the inhibitor for 15-60 minutes at 37°C. Longer incubation times may be needed for profound actin depletion.[12]
-
Stimulation: Initiate exocytosis by adding the secretagogue to all tubes except the "spontaneous release" control (add buffer only) and the "total release" sample. Incubate for 15-30 minutes at 37°C.
-
Stopping the Reaction: Stop the secretion by placing the tubes on ice and adding ice-cold buffer. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Sample Collection: Carefully collect the supernatant from each tube and transfer it to a new tube or a 96-well plate. This contains the secreted product.
-
Quantification:
-
To the "total release" cell pellet, add lysis buffer to release the entire cellular content of the enzyme.
-
Lyse the pellets from the experimental samples to measure the non-secreted fraction.
-
Perform an enzymatic assay on the supernatant fractions and the total lysate. For β-hexosaminidase, add the substrate and incubate at 37°C. Stop the reaction with the developing solution and read the absorbance at 405 nm.
-
-
Data Calculation: Express the amount of secretion as a percentage of the total content:
-
% Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] x 100.
-
General Considerations and Best Practices
-
Solubility: Latrunculins are soluble in DMSO and ethanol. Prepare high-concentration stock solutions and dilute them into aqueous buffers immediately before use to avoid precipitation.
-
Concentration: The effective concentration of this compound will vary between cell types. It is crucial to perform a dose-response curve to determine the optimal concentration that disrupts the actin cytoskeleton without causing excessive cytotoxicity.
-
Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the highest dose of the inhibitor. Positive and negative controls for the biological process (e.g., stimulated vs. unstimulated cells) are also essential.
-
Verification of Actin Disruption: It is advisable to confirm the effect of this compound on the actin cytoskeleton in the specific cell type being used. This can be done by staining cells with fluorescently-labeled phalloidin (B8060827) and observing the loss of F-actin structures via fluorescence microscopy.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. Multiple roles for the actin cytoskeleton during regulated exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latrunculin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Latrunculin B has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of latrunculin B on the actin cytoskeleton and hyphal growth in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. etumaster.icmv.free.fr [etumaster.icmv.free.fr]
- 10. A Dynamic Actin Cytoskeleton Functions at Multiple Stages of Clathrin-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Primary granule exocytosis in human neutrophils is regulated by Rac-dependent actin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of latrunculin reveal requirements for the actin cytoskeleton during secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16-Epi-Latrunculin B in Disrupting the Actin Cytoskeleton in Yeast Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a crucial role in cell polarity, endocytosis, cell division, and morphogenesis. In yeast, the actin cytoskeleton is organized into two main structures: actin patches and actin cables. Disruption of this network is a powerful tool for studying these fundamental cellular processes. 16-Epi-Latrunculin B is a member of the latrunculin family of macrolides, which are potent inhibitors of actin polymerization. These compounds sequester globular actin (G-actin) monomers, preventing their incorporation into filamentous actin (F-actin), leading to the rapid disassembly of existing actin structures.[1] This document provides detailed application notes and protocols for the use of this compound to disrupt the actin cytoskeleton in yeast models, aiding in the investigation of actin-dependent cellular functions.
Mechanism of Action
This compound, like other latrunculins, disrupts the actin cytoskeleton by binding to G-actin monomers with a 1:1 stoichiometry. This binding prevents the polymerization of G-actin into F-actin filaments. The constant turnover of actin filaments in yeast means that this sequestration of monomers leads to a rapid net disassembly of actin cables and patches.[1]
References
Application Notes and Protocols: Live-Cell Imaging of Actin Dynamics Following 16-Epi-Latrunculin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, morphogenesis, cytokinesis, and intracellular transport. The continuous and rapid remodeling of actin filaments, through polymerization of globular actin (G-actin) into filamentous actin (F-actin) and subsequent depolymerization, is fundamental to these functions. Pharmacological agents that interfere with actin dynamics are invaluable tools for dissecting these processes.
Latrunculins are a class of marine macrolides that potently inhibit actin polymerization. They function by sequestering G-actin monomers in a 1:1 ratio, thereby preventing their incorporation into F-actin filaments and leading to a net depolymerization of existing filaments.[1][2] 16-Epi-Latrunculin B is a stereoisomer of Latrunculin B and is also known to depolymerize actin filaments.[1] While its precise potency relative to other latrunculins is not extensively documented in publicly available literature, its mechanism of action is expected to be analogous.
These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging experiments to study actin dynamics. Detailed protocols for cell preparation, fluorescent labeling of actin, and image acquisition are provided, alongside recommendations for quantitative data analysis.
Data Presentation: Effects of Latrunculin B on Cellular Properties
| Parameter | Cell Type | Value | Notes |
| IC50 (Actin Polymerization Inhibition) | In vitro | ~60 nM (in the absence of calf serum) | The presence of serum can affect the apparent potency. |
| ~900 nM (in the presence of calf serum) | |||
| Minimal Inhibitory Concentration (Morphological Changes) | L929 mouse fibroblasts | 50 nM | Induced the formation of long, narrow, branched cellular extensions.[3] |
| Effective Concentration Range (Mechanical Properties) | Fibroblast-populated collagen matrices | 20 nM - 200 nM | Caused a concentration-dependent decrease in contractile force and dynamic stiffness.[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for live-cell imaging of its effects on the actin cytoskeleton.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Dynamics using SiR-actin
This protocol describes the use of the fluorescent probe SiR-actin for visualizing F-actin in living cells treated with this compound. SiR-actin is a cell-permeable, fluorogenic probe that becomes fluorescent upon binding to F-actin, offering a high signal-to-noise ratio.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
SiR-actin (stock solution in DMSO)
-
Verapamil (optional, as an efflux pump inhibitor to improve SiR-actin staining in some cell lines)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2) and appropriate filter sets for far-red fluorescence (e.g., Cy5).
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency on the day of the experiment.
-
SiR-actin Staining:
-
Prepare a staining solution by diluting the SiR-actin stock solution in pre-warmed complete cell culture medium to a final concentration of 100-500 nM. For long-term imaging, a lower concentration (e.g., 50 nM) is recommended to minimize potential effects on actin dynamics.[5]
-
(Optional) If using verapamil, add it to the staining solution at a final concentration of 10 µM.
-
Remove the culture medium from the cells and replace it with the SiR-actin staining solution.
-
Incubate the cells for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation for Imaging:
-
After incubation, replace the staining solution with fresh, pre-warmed complete cell culture medium. A washing step is generally not required for SiR-actin but may improve the signal-to-noise ratio in some cases.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium at the desired final concentration. It is recommended to perform a dose-response curve (e.g., 10 nM - 1 µM) to determine the optimal concentration for your cell type and desired effect.
-
Acquire baseline images of the cells before adding the drug.
-
Carefully add the this compound working solution to the cells.
-
-
Live-Cell Imaging:
-
Immediately begin acquiring time-lapse images using a confocal or widefield fluorescence microscope.
-
Acquire images at regular intervals (e.g., every 1-5 minutes) to capture the dynamics of actin filament disassembly.
-
Maintain the cells at 37°C and 5% CO2 throughout the imaging period.
-
Protocol 2: Quantitative Analysis of Actin Stress Fiber Disassembly
This protocol provides a method for quantifying the changes in actin stress fiber integrity following treatment with this compound.
Materials:
-
Time-lapse image series of cells stained for F-actin (from Protocol 1).
-
Image analysis software (e.g., Fiji/ImageJ, CellProfiler).
Procedure:
-
Image Pre-processing:
-
If necessary, perform background subtraction and noise reduction on the image series.
-
-
Cell Segmentation:
-
Segment individual cells in the images to define regions of interest (ROIs). This can be done manually or using automated segmentation algorithms based on the actin fluorescence signal or a co-localized nuclear stain.
-
-
Quantification of Actin Stress Fibers:
-
Within each cell ROI, quantify the intensity and organization of actin stress fibers over time. Several methods can be employed:
-
Mean Fluorescence Intensity: Measure the mean fluorescence intensity of the actin stain within the cytoplasm of each cell at each time point. A decrease in intensity may correlate with F-actin depolymerization.
-
Stress Fiber Abundance and Length: Use image analysis plugins (e.g., Ridge Detection in Fiji) to identify and measure the number, length, and width of stress fibers.
-
Texture Analysis: Employ texture analysis algorithms (e.g., Gray Level Co-occurrence Matrix) to quantify the changes in the overall organization of the actin cytoskeleton. A more disordered texture is expected after treatment.
-
-
-
Data Analysis:
-
For each cell, plot the quantified actin parameter (e.g., mean intensity, number of stress fibers) as a function of time after the addition of this compound.
-
Calculate the rate of actin disassembly by fitting the data to an appropriate model (e.g., exponential decay).
-
Compare the effects of different concentrations of this compound.
-
Conclusion
This compound is a valuable tool for the acute and reversible disruption of the actin cytoskeleton. The protocols and guidelines presented here provide a framework for conducting live-cell imaging experiments to investigate the role of actin dynamics in various cellular processes. Due to the limited availability of specific quantitative data for this compound, it is crucial for researchers to empirically determine the optimal experimental conditions for their specific model system. The combination of live-cell imaging with robust quantitative analysis will undoubtedly yield significant insights into the complex functions of the actin cytoskeleton.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. Latrunculin - Wikipedia [en.wikipedia.org]
- 3. Effects of rhizopodin and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Live Fluorescence Imaging of F-Actin Organization in Chick Whole Embryo Cultures Using SiR-Actin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 16-Epi-Latrunculin B as a Tool in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Epi-Latrunculin B is a marine-derived macrolide and a member of the latrunculin family of toxins, which are potent inhibitors of actin polymerization.[1] By binding to monomeric G-actin, this compound prevents its incorporation into F-actin filaments, leading to the disruption and depolymerization of the actin cytoskeleton. The integrity and dynamic nature of the actin cytoskeleton are paramount for numerous cellular processes that are often dysregulated in cancer, including cell migration, invasion, proliferation, and survival. This makes actin-targeting agents like this compound valuable tools for investigating cancer cell biology and exploring novel therapeutic strategies.
These application notes provide detailed protocols and data on the use of this compound in cancer cell research, focusing on its effects on cell viability, migration, invasion, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its biological effects by directly interacting with the actin cytoskeleton. The process begins with the binding of this compound to G-actin monomers, sequestering them and preventing their assembly into filamentous F-actin. This disruption of actin polymerization shifts the equilibrium towards filament disassembly, leading to a net loss of cellular F-actin. The resulting collapse of the actin cytoskeleton impairs a multitude of cellular functions critical for cancer progression.
Data Presentation
The following tables summarize the cytotoxic and anti-proliferative effects of this compound and the related compound, Latrunculin B, on various cancer cell lines.
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | Concentration | Reference |
| HeLa | Human Cervical Cancer | Growth Inhibition | IC50 | 3.9 µM | [2] |
| KA31T | Mouse Tumor Cells | Growth Inhibition | GI50 | 1 µg/mL | [1] |
| NIH3T3 | Mouse Embryonic Fibroblast | Growth Inhibition | GI50 | 4 µg/mL | [1] |
Table 2: Comparative Cytotoxicity of Latrunculin B in Human Cancer Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | Concentration | Reference |
| HCT116 | Human Colon Carcinoma | Growth Inhibition | IC50 | 7.1 µM | |
| MDA-MB-435 | Human Melanoma | Growth Inhibition | IC50 | 4.8 µM |
Experimental Protocols
Here, we provide detailed protocols for key in vitro assays to assess the impact of this compound on cancer cell behavior.
Protocol 1: Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of this compound on collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a dedicated scratch tool
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control (DMSO). Suggested starting concentrations are in the range of the GI50/IC50 values (e.g., 1-10 µM).
-
Place the plate in a cell culture incubator.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
Analyze the images to quantify the rate of wound closure. This can be done by measuring the area of the gap at each time point.
Protocol 2: Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the coated transwell inserts.
-
In the lower chamber, add complete culture medium containing a chemoattractant (e.g., 10% FBS).
-
Add different concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubate the plate for a period sufficient for invasion to occur (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope to quantify invasion.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways Affected by this compound
Disruption of the actin cytoskeleton by this compound can have profound effects on intracellular signaling pathways that regulate cell migration, adhesion, and survival. Two key pathways that are often impacted are the Rho GTPase and Focal Adhesion Kinase (FAK) signaling pathways.
Rho GTPase Signaling
Rho GTPases (e.g., RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton. Their activity is crucial for the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell movement. By disrupting actin dynamics, this compound can interfere with the downstream effects of these GTPases, leading to impaired cell migration and invasion.
Focal Adhesion Kinase (FAK) Signaling
FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. It is a key component of focal adhesions, which are multi-protein complexes that link the actin cytoskeleton to the extracellular matrix. FAK signaling is critical for cell adhesion, migration, and survival. Disruption of the actin cytoskeleton by this compound can lead to the disassembly of focal adhesions and inactivation of FAK, thereby inhibiting cell motility and potentially inducing apoptosis.
References
Troubleshooting & Optimization
Optimizing 16-Epi-Latrunculin B Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for experiments involving 16-Epi-Latrunculin B, a potent inhibitor of actin polymerization. The information is presented in a clear question-and-answer format, including troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, a stereoisomer of Latrunculin B, disrupts the actin cytoskeleton by binding to monomeric globular actin (G-actin) in a 1:1 ratio.[1] This sequestration of G-actin monomers prevents their polymerization into filamentous actin (F-actin), leading to the depolymerization of existing actin filaments and inhibition of new filament formation.[1][2] This disruption of the actin network affects numerous cellular processes, including cell motility, division, and maintenance of cell shape.[1]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: Based on available data, a starting concentration range of 1-10 µg/mL is recommended for observing effects on microfilament activity and cytotoxicity. For initial experiments, a time course of 30 minutes to 24 hours is advisable to capture both rapid cytoskeletal rearrangements and longer-term cellular responses.
Q3: How does the potency of this compound compare to Latrunculin B?
A3: While both are potent actin polymerization inhibitors, the exact potency can vary between cell types and experimental conditions. It is generally recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. One study noted that Latrunculin B's effects could be transient in the presence of serum due to gradual inactivation, a factor that should be considered for this compound as well.[2]
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Treatment with latrunculins typically leads to a loss of actin stress fibers, cell rounding, and changes in cell adhesion. The severity and onset of these changes are dependent on the concentration and incubation time.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Actin Disruption
This protocol outlines a method to determine the optimal incubation time of this compound for observing significant disruption of the actin cytoskeleton.
Methodology:
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that allows for clear visualization of individual cell morphology. Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat cells with a predetermined concentration of this compound (e.g., based on the GI50 values in the table below). Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, 24 hrs).
-
Fixation and Staining: At each time point, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin using a fluorescently labeled phalloidin (B8060827) conjugate. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Qualitatively assess changes in actin stress fibers and cell morphology. For quantitative analysis, use image analysis software to measure parameters such as cell area, circularity, and the number and length of actin stress fibers.
Protocol 2: Cytotoxicity Assay to Determine GI50
This protocol describes how to determine the half-maximal growth inhibitory concentration (GI50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Serial Dilution: Prepare a serial dilution of this compound in a cell culture medium.
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the GI50 value.
Data Presentation
Table 1: Reported Bioactivity of this compound
| Cell Line | Assay | Endpoint | Concentration | Incubation Time | Reference |
| Mouse KA31T tumor cells | Cytotoxicity | GI50 | 1 µg/mL | Not Specified | [3] |
| Mouse NIH3T3 tumor cells | Cytotoxicity | GI50 | 4 µg/mL | Not Specified | [3] |
| Not Specified | Actin Disruption | Microfilament Activity | 5-10 µg/mL | Not Specified | [3] |
| Herpes Simplex Type 1 Virus | Antiviral Activity | ED50 | 1 µg/mL | Not Specified | [3] |
Table 2: Example Time-Course Data for Latrunculin B (as a proxy)
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Hamster Fibroblasts (NIL8) | 0.03 - 0.2 µg/mL | 1-3 hours | Concentration-dependent changes in cell shape and actin organization. | [2] |
| Picea meyeri pollen tube | Dose-dependent | Not specified | Inhibition of germination and tube elongation. | [4] |
| Monkey Trabecular Meshwork | Dose- and time-dependent | 2 hours (topical) | Increased outflow facility. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on the actin cytoskeleton. | 1. Insufficient Incubation Time: The incubation period may be too short for the compound to exert its effect. 2. Suboptimal Concentration: The concentration of this compound may be too low. 3. Compound Degradation: The compound may have degraded due to improper storage or instability in the culture medium. | 1. Perform a time-course experiment with longer incubation periods. 2. Conduct a dose-response experiment with a wider range of concentrations. 3. Ensure proper storage of the compound (-20°C, protected from light). Prepare fresh solutions for each experiment. Consider the potential for inactivation by serum components, as observed with Latrunculin B.[2] |
| High cell death even at short incubation times. | 1. Concentration is too high: The concentration used may be excessively cytotoxic for the cell line. 2. Cell line is highly sensitive: The particular cell line may be exceptionally sensitive to actin disruption. | 1. Perform a dose-response experiment starting with much lower concentrations (e.g., in the nanomolar range). 2. If high sensitivity is confirmed, use very short incubation times (e.g., minutes) to observe cytoskeletal effects before the onset of significant cell death. |
| Inconsistent results between experiments. | 1. Variability in Cell Health/Density: Differences in cell confluency or passage number can affect cellular responses. 2. Inconsistent Compound Activity: Aliquots of the compound may have different activities due to freeze-thaw cycles. | 1. Maintain consistent cell culture practices, including seeding density and passage number. 2. Aliquot the stock solution of this compound to avoid repeated freeze-thaw cycles. |
| Unexpected morphological changes. | 1. Off-target effects: At very high concentrations, off-target effects may occur. 2. Secondary effects: Prolonged incubation can lead to secondary cellular responses not directly related to actin disruption. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Focus on earlier time points in your analysis to capture the primary effects on the actin cytoskeleton. |
Visualizations
Caption: A logical workflow for determining the optimal incubation time for this compound experiments.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of actin filaments by latrunculin B affects cell wall construction in Picea meyeri pollen tube by disturbing vesicle trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 16-Epi-Latrunculin B and Actin Filament Dynamics
Welcome to the technical support center for researchers utilizing 16-Epi-Latrunculin B. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the reversibility of its effects on actin filaments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on actin filaments?
A1: this compound, similar to other members of the latrunculin family, functions as a potent inhibitor of actin polymerization. It operates by binding to monomeric actin (G-actin) in a 1:1 ratio, thereby preventing its assembly into filamentous actin (F-actin).[1][2] This sequestration of G-actin disrupts the dynamic equilibrium of the actin cytoskeleton, leading to the disassembly of existing actin filaments.[1]
Q2: Are the effects of this compound on actin filaments reversible?
A2: Yes, the effects of latrunculins on the actin cytoskeleton are generally considered reversible upon removal of the compound.[2][3] The recovery of actin filament structures has been observed in various cell types after washing out the drug. The rate and extent of recovery can depend on the concentration of this compound used and the duration of the treatment. For instance, studies with Latrunculin B have shown that the actin cytoskeleton can almost completely recover within 24 hours after washout.
Q3: How long does it take for actin filaments to recover after washing out this compound?
A3: While specific quantitative data for the recovery time course after this compound washout is limited, studies on the closely related Latrunculin B provide valuable insights. In plant cells, short fragments of actin begin to reappear as early as 3 hours after Latrunculin B washout, with the actin cytoskeleton almost completely recovering at 24 hours post-washout. In human trabecular meshwork cells, recovery of the actin cytoskeleton after Latrunculin A treatment was apparent as early as 30 minutes after drug withdrawal, with more complete and faster recovery at lower concentrations.
Q4: What signaling pathways are involved in the reassembly of actin filaments following this compound washout?
A4: The reassembly of the actin cytoskeleton is a complex process orchestrated by a network of signaling pathways. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are central regulators of actin dynamics. These proteins act as molecular switches that, when activated, trigger downstream effectors to control actin polymerization, stress fiber formation, and the establishment of focal adhesions. For example, RhoA, through its effector ROCK, can promote the assembly of actin stress fibers.
Troubleshooting Guides
Issue 1: Incomplete or slow recovery of actin filaments after this compound washout.
-
Possible Cause 1: Insufficient washout. Residual this compound in the culture medium can continue to inhibit actin polymerization.
-
Solution: Increase the number and duration of washes with fresh, drug-free medium. Perform at least three washes, allowing cells to incubate in fresh medium for 5-10 minutes during each wash before aspirating.
-
-
Possible Cause 2: High concentration or prolonged treatment. Exposure to high concentrations of this compound or for an extended period may lead to secondary cellular effects that delay recovery.
-
Solution: Optimize the treatment conditions by performing a dose-response and time-course experiment to find the minimal concentration and duration of treatment that achieves the desired actin disruption.
-
-
Possible Cause 3: Cell health. The overall health of the cells can impact their ability to actively rebuild their cytoskeleton.
-
Solution: Ensure that cells are healthy and not overly confluent before treatment. Check for signs of cytotoxicity, such as changes in morphology or detachment. Consider performing a cell viability assay.
-
Issue 2: High background or non-specific staining when visualizing actin filaments with phalloidin (B8060827).
-
Possible Cause 1: Inadequate fixation or permeabilization. Improper fixation can lead to poor preservation of actin structures, while insufficient permeabilization can hinder the entry of the phalloidin probe.
-
Solution: Follow a validated protocol for fixation and permeabilization. A common method is to fix with 4% paraformaldehyde in PBS for 10 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Possible Cause 2: Phalloidin conjugate issues. The fluorescent phalloidin conjugate may be at too high a concentration or may have aggregated.
-
Solution: Use the phalloidin conjugate at the recommended concentration. Briefly centrifuge the stock solution before dilution to pellet any aggregates.
-
-
Possible Cause 3: Insufficient blocking. Non-specific binding of the phalloidin probe can lead to high background.
-
Solution: Include a blocking step with a protein-based blocker like 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes before adding the phalloidin solution.
-
Quantitative Data Summary
The following tables summarize typical concentration ranges and recovery timelines for Latrunculin B, which can be used as a starting point for experiments with this compound.
| Parameter | Value | Cell Type/System | Reference |
| Effective Concentration for Actin Disruption | 5-7 nM (for half-maximal inhibition of pollen tube extension) | Pollen | |
| 40-50 nM (for half-maximal inhibition of pollen germination) | Pollen | ||
| 0.1 - 1 µM | Phytophthora infestans hyphae | ||
| Reversibility | Partially reversible at <30 nM | Pollen tubes | |
| Fully reversible | Intact rat peritoneal mast cells |
| Time Point after Washout | Observation | Cell Type | Reference |
| 30 minutes | Apparent recovery of actin cytoskeleton | Human trabecular meshwork cells (Latrunculin A) | |
| 3 hours | Appearance of short actin fragments | Arabidopsis hypocotyl cells (Latrunculin B) | |
| 5 hours | Reformed actin fragments traveling along microtubules | Arabidopsis hypocotyl cells (Latrunculin B) | |
| 24 hours | Almost complete recovery of the actin cytoskeleton | Arabidopsis hypocotyl cells (Latrunculin B) |
Experimental Protocols
Protocol 1: Washout Experiment to Assess Reversibility
This protocol details the steps to treat cells with this compound, wash out the compound, and fix the cells for actin filament visualization at different recovery time points.
-
Cell Plating: Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed, complete cell culture medium at the desired concentration.
-
Aspirate the medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired duration (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Washout Procedure:
-
Aspirate the this compound-containing medium.
-
Gently wash the cells three times with pre-warmed, drug-free complete medium. For each wash, add the fresh medium, incubate for 5 minutes, and then aspirate.
-
After the final wash, add fresh, drug-free complete medium to the wells.
-
-
Recovery:
-
Return the cells to the 37°C CO₂ incubator.
-
Fix cells at various time points post-washout (e.g., 0 min, 30 min, 1 hr, 3 hr, 6 hr, 24 hr) to observe the time course of actin filament recovery.
-
-
Fixation and Staining: Proceed with the F-Actin Staining Protocol (Protocol 2).
Protocol 2: F-Actin Staining with Fluorescent Phalloidin
This protocol describes the staining of filamentous actin in fixed cells.
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Phalloidin Staining:
-
Prepare the fluorescently-conjugated phalloidin working solution in 1% BSA in PBS according to the manufacturer's instructions.
-
Aspirate the blocking solution and add the phalloidin solution to the cells.
-
Incubate for 20-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Aspirate the phalloidin solution and wash the cells three to five times with PBS.
-
Optionally, counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the actin filaments using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Caption: Experimental workflow for assessing the reversibility of this compound effects on actin filaments.
Caption: Signaling pathway for actin filament reassembly after removal of this compound.
References
Technical Support Center: Serum Inactivation of Latrunculin B Activity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the serum-induced inactivation of Latrunculin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Latrunculin B and how does it work?
Latrunculin B is a cell-permeable marine toxin that acts as a potent inhibitor of actin polymerization.[1] It functions by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, which prevents the assembly of G-actin into filamentous actin (F-actin).[1][2] This disruption of the actin cytoskeleton affects various cellular processes, including cell motility, division, and morphology.
Q2: I'm not seeing the expected effects of Latrunculin B on my cells. What could be the reason?
One of the most common reasons for reduced or absent Latrunculin B activity is its inactivation by components present in serum-containing cell culture media. If your experimental setup includes serum, the effective concentration of Latrunculin B may be significantly reduced. Other factors could include improper storage of the compound, incorrect concentration, or the specific cell type's sensitivity.
Q3: How does serum inactivate Latrunculin B?
While the precise mechanism of serum-induced inactivation of Latrunculin B is not fully elucidated, it is suggested that certain serum proteins or other components may bind to Latrunculin B, sequestering it and preventing it from interacting with G-actin. This interaction effectively reduces the free, active concentration of Latrunculin B in the culture medium.
Q4: Is Latrunculin A also inactivated by serum?
Latrunculin A is reported to be more potent and more stable than Latrunculin B. While Latrunculin B's effects are often transient in the presence of serum, Latrunculin A-induced changes can persist for longer periods. However, it is still advisable to consider the potential for serum interactions with any actin-targeting compound.
Q5: Can I use Latrunculin B in serum-free media?
Yes, using Latrunculin B in serum-free media is a common strategy to avoid its inactivation and achieve more consistent and predictable results. If your experimental design allows for short-term treatments in serum-free conditions, this is the recommended approach.
Q6: What is the effective concentration of Latrunculin B?
The effective concentration of Latrunculin B can vary significantly depending on the cell type and the presence or absence of serum. In the absence of serum, the IC50 value (the concentration that inhibits 50% of a biological function) is approximately 60 nM. However, in the presence of calf serum, the IC50 value can shift to around 900 nM, indicating a roughly 15-fold decrease in potency.
Troubleshooting Guide
This guide addresses common issues encountered when using Latrunculin B in cell culture, particularly in the presence of serum.
dot
Caption: Troubleshooting workflow for Latrunculin B inactivity.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on actin cytoskeleton (e.g., no cell rounding, no disruption of stress fibers). | Serum Inactivation: Components in the serum are binding to and inactivating Latrunculin B. | 1. Increase Concentration: In the presence of serum, a 10 to 15-fold higher concentration of Latrunculin B may be required to achieve the desired effect compared to serum-free conditions.2. Use Serum-Free Media: If possible, perform the Latrunculin B treatment in serum-free or low-serum (e.g., 0.5-1%) media.3. Pre-incubation: Consider pre-incubating cells in serum-free media for a short period before adding Latrunculin B. |
| Degraded Latrunculin B: The compound has lost its activity due to improper storage or handling. | 1. Check Storage: Latrunculin B stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.2. Prepare Fresh Stock: If the stock solution is old or has been stored improperly, prepare a fresh solution from a new vial of the compound. | |
| Insufficient Incubation Time: The treatment duration is not long enough to induce a visible effect. | Optimize Incubation Time: The time required to observe effects can vary between cell types. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hour, 2 hours) to determine the optimal incubation time for your specific cells. | |
| Variability in results between experiments. | Inconsistent Serum Concentration or Source: Different batches or concentrations of serum can have varying levels of inactivating components. | 1. Use a Consistent Serum Source: Use the same lot of serum for a series of related experiments.2. Heat-Inactivate Serum Consistently: If using heat-inactivated serum, ensure the protocol is consistent for all batches. |
| Partial or incomplete disruption of the actin cytoskeleton. | Suboptimal Concentration: The concentration of Latrunculin B is not high enough to fully disrupt the actin network in your specific cell type. | Perform a Dose-Response Curve: Determine the optimal concentration of Latrunculin B for your cell line by testing a range of concentrations (e.g., 10 nM to 10 µM) and assessing the effect on the actin cytoskeleton. |
Quantitative Data Summary
The following table summarizes the quantitative impact of serum on Latrunculin B activity.
| Parameter | Condition | Value | Reference |
| IC50 for Actin Polymerization Inhibition | Serum-Free | ~60 nM | |
| With Calf Serum | ~900 nM | ||
| Effective Concentration Range | Serum-Free | 20 nM - 200 nM | |
| With Serum | Shifted upward by tenfold | ||
| Growth Inhibition IC50 (HeLa cells) | Not specified (likely with serum) | 1.4 µM | |
| Growth Inhibition IC50 (HCT116 cells) | Not specified (likely with serum) | 7.1 µM | |
| Growth Inhibition IC50 (MDA-MB-435 cells) | Not specified (likely with serum) | 4.8 µM |
Experimental Protocols
Protocol 1: Determining the IC50 of Latrunculin B in the Presence and Absence of Serum
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Latrunculin B on cell viability, which can be used to quantify the effect of serum.
dot
Caption: Workflow for IC50 determination of Latrunculin B.
Materials:
-
Cell line of interest
-
Complete culture medium (with serum)
-
Serum-free culture medium
-
Latrunculin B
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete culture medium.
-
Drug Preparation: Prepare a series of Latrunculin B dilutions in both complete medium (with serum) and serum-free medium. A typical concentration range to test would be from 0.1 nM to 100 µM.
-
Cell Treatment: Remove the overnight culture medium from the cells. Add the prepared Latrunculin B dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve Latrunculin B) for both serum-containing and serum-free conditions.
-
Incubation: Incubate the plates for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-treated control wells. Plot the normalized cell viability against the logarithm of the Latrunculin B concentration and fit the data to a dose-response curve to determine the IC50 value for both serum-containing and serum-free conditions.
Protocol 2: Visualizing Actin Cytoskeleton Disruption using Phalloidin Staining
This protocol allows for the qualitative or semi-quantitative assessment of Latrunculin B's effect on the F-actin cytoskeleton.
dot
Caption: Workflow for phalloidin staining of the actin cytoskeleton.
Materials:
-
Cells grown on sterile glass coverslips
-
Latrunculin B
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining, optional)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentration of Latrunculin B in either serum-containing or serum-free medium for the determined incubation time. Include a vehicle-treated control.
-
Fixation: After treatment, gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with a fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. If desired, incubate with a DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells a final three times with PBS. Gently mount the coverslips onto microscope slides using a mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Signaling Pathway
dot
Caption: Latrunculin B mechanism and serum inactivation pathway.
This diagram illustrates the primary mechanism of Latrunculin B, which involves binding to G-actin and preventing its polymerization into F-actin, leading to the disruption of the actin cytoskeleton. It also depicts the proposed mechanism of serum inactivation, where serum components bind to Latrunculin B, forming an inactive complex and thereby preventing its interaction with G-actin.
References
Technical Support Center: 16-Epi-Latrunculin B Washout and Actin Polymerization Recovery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the washout of 16-Epi-Latrunculin B to restore actin polymerization in experimental settings.
Mechanism of Action of this compound
This compound, a member of the latrunculin family of toxins, is a potent inhibitor of actin polymerization. It functions by sequestering globular actin (G-actin) monomers in a 1:1 stoichiometric ratio, thereby preventing their incorporation into filamentous actin (F-actin). This disruption of actin dynamics leads to the depolymerization of existing actin filaments and has a profound, yet generally reversible, impact on cellular morphology and processes dependent on the actin cytoskeleton.
Experimental Protocols
General Washout Protocol for this compound
While a specific, standardized washout protocol for this compound is not widely published, the following general procedure for removing small molecule inhibitors from cell culture can be adapted. The key to a successful washout is the efficient removal of the inhibitor from the extracellular environment, allowing the intracellular concentration to decrease and the G-actin to be released for polymerization.
Materials:
-
Pre-warmed, fresh, inhibitor-free cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed
-
Aspirator
-
Timer
Procedure:
-
Aspirate the Medium: Carefully aspirate the medium containing this compound from the cell culture vessel. Avoid disturbing the cell monolayer.
-
Wash with PBS (Optional but Recommended): Gently add pre-warmed PBS to the vessel to wash away residual inhibitor. Swirl the vessel gently and then aspirate the PBS. This step can be repeated 2-3 times for a more thorough wash.
-
Add Fresh Medium: Add a generous volume of pre-warmed, fresh, inhibitor-free culture medium to the cells.
-
Incubate: Return the cells to the incubator for a desired recovery period. The optimal recovery time will vary depending on the cell type and the concentration of this compound used.
-
Repeat Washes (for faster recovery): For a more rapid and complete removal of the inhibitor, repeat steps 1 and 3 two more times (for a total of three washes with fresh medium).
-
Monitor Recovery: At various time points post-washout, assess the restoration of the actin cytoskeleton using techniques such as fluorescence microscopy with fluorescently labeled phalloidin (B8060827).
Data Presentation: Actin Polymerization Recovery Timeline
The recovery of the actin cytoskeleton following the removal of latrunculin compounds is a dynamic process that can vary significantly between cell types. The following table summarizes qualitative and semi-quantitative observations from studies using Latrunculin A and B, which can serve as a general guideline for experiments with this compound.
| Time Post-Washout | Observed Actin Cytoskeleton Recovery | Cell Type | Compound |
| Minutes | 15 minutes: Appearance of actin patches.[1] | Dictyostelium | Latrunculin A |
| 20-30 minutes: Formation of wave-like actin structures.[1] | Dictyostelium | Latrunculin A | |
| Hours | ~1 hour: Full recovery of normal cell shape and motility.[1] | Dictyostelium | Latrunculin A |
| 3 hours: Appearance of short actin filament fragments. | Arabidopsis | Latrunculin B | |
| 5 hours: Increase in the size of reformed actin filaments. | Arabidopsis | Latrunculin B | |
| 8 hours: Continued growth of actin filaments. | Arabidopsis | Latrunculin B | |
| 24 hours: Almost complete recovery of the actin cytoskeleton. | Arabidopsis | Latrunculin B | |
| 24 hours: Complete recovery of F-actin staining and dendritic spine morphology. | Hippocampal Neurons | Latrunculin A |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the washout of this compound and the subsequent recovery of actin polymerization.
Q1: After the washout procedure, I am not observing any recovery of the actin cytoskeleton. What could be the problem?
A1: Several factors could contribute to a lack of recovery:
-
Incomplete Washout: The inhibitor may not have been completely removed.
-
Solution: Increase the number of washes with fresh, inhibitor-free medium. A minimum of three washes is recommended. Also, ensure a sufficient volume of medium is used for each wash to effectively dilute and remove the inhibitor.
-
-
High Inhibitor Concentration or Prolonged Exposure: The concentration of this compound used or the duration of the treatment may have been too high, leading to cytotoxicity.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line that allows for reversible effects.
-
-
Cell Type Sensitivity: Some cell types may be more sensitive to the effects of latrunculins and may recover more slowly or not at all after prolonged exposure.
-
Solution: Consult the literature for recommended concentrations and exposure times for your specific cell type. If information is unavailable, start with a low concentration and short incubation time.
-
Q2: The recovery of actin polymerization is very slow and incomplete even after 24 hours. How can I improve the recovery rate?
A2: Slow or incomplete recovery can be due to:
-
Residual Inhibitor: Even trace amounts of the inhibitor can significantly slow down the kinetics of actin polymerization.
-
Solution: Implement a more stringent washing protocol as described above.
-
-
Cellular Health: The overall health of the cells can impact their ability to recover.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before treatment. Use fresh, high-quality culture medium for the washout and recovery phases.
-
Q3: I observe abnormal actin structures, such as aggregates or fragmented filaments, after the washout. Is this normal?
A3: The reassembly of the actin cytoskeleton is a complex process, and the appearance of intermediate, non-uniform structures is often a normal part of the recovery process.
-
Actin Patches and Waves: In some cell types, the initial phase of recovery involves the formation of actin patches or wave-like structures before the re-establishment of a normal filamentous network.[1]
-
Patience is Key: Allow sufficient time for the cells to fully remodel their actin cytoskeleton. Monitor the cells at different time points to observe the progression of recovery.
Q4: How can I quantify the recovery of actin polymerization?
A4: Several methods can be used to quantify the restoration of the actin cytoskeleton:
-
Fluorescence Microscopy with Phalloidin Staining: Stain fixed cells with a fluorescently labeled phalloidin conjugate (which binds specifically to F-actin). The fluorescence intensity can be quantified using image analysis software to measure the amount of filamentous actin.
-
Western Blotting: Separate the G-actin and F-actin fractions of cell lysates by ultracentrifugation and quantify the amount of actin in each fraction using Western blotting.
-
Live-Cell Imaging: Use a live-cell actin probe (e.g., Lifeact-GFP) to visualize the dynamics of actin recovery in real-time.
Visualizations
Signaling Pathway of this compound Action and Reversal
Caption: Mechanism of this compound and its reversal.
Experimental Workflow for Washout and Recovery Analysis
Caption: Workflow for this compound washout.
References
Potential off-target effects of 16-Epi-Latrunculin B on microtubules.
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of 16-Epi-Latrunculin B, with a specific focus on its interaction with microtubules. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary and well-established mechanism of action for Latrunculins, including this compound?
Latrunculins are potent inhibitors of actin polymerization.[1][2] They function by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometry, which in turn prevents the assembly of G-actin into filamentous actin (F-actin).[1][3] This leads to the disruption and depolymerization of existing actin filaments, affecting a wide range of cellular processes that are dependent on a dynamic actin cytoskeleton, such as cell motility, division, and maintenance of cell shape.[1]
Q2: Is there any direct evidence of this compound binding to and disrupting microtubules?
Currently, there is a lack of direct evidence in the scientific literature to suggest that this compound or other latrunculins directly bind to tubulin or microtubules and induce their depolymerization in a manner analogous to their effect on actin. The primary target of latrunculins is well-established as G-actin.
Q3: I treated my cells with this compound and observed changes in microtubule organization. Is this an off-target effect?
While a direct interaction is not documented, it is plausible to observe secondary, indirect effects on the microtubule network following a primary disruption of the actin cytoskeleton. The actin and microtubule cytoskeletons are physically and functionally interconnected. Therefore, a significant alteration in the actin filament network can lead to changes in cell shape, internal tension, and the localization of microtubule-associated proteins (MAPs), which can, in turn, influence the organization and stability of microtubules.
Q4: How can I experimentally distinguish between a direct off-target effect on microtubules and an indirect consequence of actin disruption?
To dissect the nature of the observed effects on microtubules, a combination of control experiments and specific molecular assays is recommended. A key experiment involves the use of a microtubule-destabilizing agent, such as nocodazole (B1683961), as a positive control. Comparing the effects of this compound with nocodazole can help differentiate between actin-mediated and direct microtubule-mediated phenotypes.
Troubleshooting Guides
Issue 1: Unexpected Changes in Microtubule Network Morphology
Symptoms:
-
Altered microtubule distribution within the cell.
-
Apparent bundling or fragmentation of microtubules.
-
Changes in cell morphology that affect the microtubule network's appearance.
Possible Causes & Troubleshooting Steps:
-
Indirect Effects of Actin Disruption: The observed changes may be a secondary consequence of the collapse of the actin cytoskeleton.
-
Recommendation: Perform co-staining for both F-actin (using fluorescently-labeled phalloidin) and α-tubulin. This will allow you to visualize the state of both cytoskeletal networks simultaneously and correlate the disruption of actin with the changes in microtubule organization.
-
-
Cell Health and Toxicity: High concentrations of any compound can lead to cytotoxicity, which can nonspecifically affect all cellular structures, including microtubules.
-
Recommendation: Perform a dose-response experiment and assess cell viability using assays such as Trypan Blue exclusion or an MTT assay. Use the lowest effective concentration that induces the desired effect on the actin cytoskeleton.
-
-
Fixation and Staining Artifacts: Improper cell fixation or antibody staining can lead to misleading results.
-
Recommendation: Optimize your immunofluorescence protocol. Ensure that the fixation method (e.g., paraformaldehyde, methanol) is appropriate for preserving both actin and microtubule structures. Use validated antibodies for α-tubulin.
-
Issue 2: Altered Cellular Processes Potentially Linked to Microtubules
Symptoms:
-
Defects in cell division or mitosis.
-
Disrupted intracellular transport or organelle positioning.
Possible Causes & Troubleshooting Steps:
-
Actin's Role in the Process: Many cellular processes, including aspects of cell division and vesicle transport, involve a coordinated effort between both actin and microtubules.
-
Recommendation: Consult the literature for the specific role of the actin cytoskeleton in your process of interest. The observed phenotype might be a direct result of actin disruption. For example, Latrunculin B has been shown to affect the translocation of GLUT4 vesicles, a process that involves the actin cytoskeleton.
-
-
Distinguishing Cytoskeletal Contributions:
-
Recommendation: Employ a multi-drug approach. Compare the effects of this compound with a microtubule-disrupting agent (e.g., nocodazole) and a microtubule-stabilizing agent (e.g., paclitaxel). This will help to delineate the specific contributions of each cytoskeletal component to the observed phenotype.
-
Quantitative Data Summary
Table 1: Comparative Effects of Cytoskeletal Inhibitors
| Compound | Primary Target | Primary Effect | Typical Working Concentration | Direct Effect on Microtubules? |
| This compound | G-Actin | Inhibits actin polymerization | 5 nM - 10 µM (cell type dependent) | No direct evidence |
| Nocodazole | Tubulin | Inhibits microtubule polymerization | 1 µM - 30 µM | Yes (Primary Target) |
| Paclitaxel (Taxol) | Microtubules | Stabilizes microtubules | 1 nM - 10 µM | Yes (Primary Target) |
| Cytochalasin D | F-Actin | Caps filament barbed ends, inhibiting polymerization | 0.2 µM - 20 µM | No |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for F-Actin and Microtubules
Objective: To visualize the effects of this compound on the actin and microtubule cytoskeletons.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Nocodazole (as a control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG
-
Fluorescently-labeled Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound, nocodazole, or vehicle control (e.g., DMSO) for the appropriate duration.
-
Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Mechanism of this compound on actin polymerization.
References
16-Epi-Latrunculin B solubility and preparation for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and use of 16-Epi-Latrunculin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a stereoisomer of Latrunculin B, a marine toxin originally isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica).[1][2] It functions as a potent inhibitor of actin polymerization.[1][3] The mechanism of action involves binding to monomeric G-actin in a 1:1 stoichiometry, which prevents the assembly of G-actin into filamentous F-actin.[4][5][6] This disruption of the actin cytoskeleton affects various cellular processes, including cell shape, motility, and division.[5][6][7]
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][3][8]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in a high-quality, anhydrous solvent like DMSO or ethanol.[6] For example, a stock solution of 1 to 10 mM can be prepared in DMSO.[3] To ensure complete dissolution, it may be helpful to warm the tube at 37°C and use an ultrasonic bath for a short period.[1][9]
Q4: What are the recommended storage conditions for this compound and its stock solutions?
The solid form of this compound should be stored at -20°C.[1][8] Stock solutions should also be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][9] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3] Some sources also recommend protecting the compound from light.
Q5: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. However, concentrations in the range of 5-10 µg/ml have been shown to disrupt microfilament activity.[1][3] It has demonstrated cytotoxic activity in mouse KA31T and NIH3T3 tumor cells with GI50 values of 1 and 4 µg/ml, respectively.[1][3] For comparison, its close relative Latrunculin B has been used at concentrations as low as 100 nM to observe effects on cardiomyocytes.[9]
Troubleshooting Guide
Issue 1: The compound is not dissolving properly.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the solvent quality may be poor.
-
Solution:
-
Ensure you are using a high-quality, anhydrous solvent like DMSO or ethanol.[6]
-
To aid dissolution, gently warm the solution to 37°C and sonicate in an ultrasonic bath for a few minutes.[1][9]
-
If precipitation occurs upon dilution into aqueous media, consider preparing an intermediate dilution in a solvent compatible with your cell culture medium.
-
Issue 2: Inconsistent or no effect observed in cell culture experiments.
-
Possible Cause 1: The compound may have degraded due to improper storage.
-
Solution 1: Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light.[3][9] Avoid multiple freeze-thaw cycles by preparing aliquots.[3]
-
Possible Cause 2: The working concentration may be too low for the specific cell line or experimental duration.
-
Solution 2: Perform a dose-response experiment to determine the optimal concentration for your cell type. Start with a range of concentrations based on published data (e.g., 1-10 µg/ml).[1][3]
-
Possible Cause 3: The compound may be inactivated by components in the cell culture medium. For instance, Latrunculin B can be gradually inactivated by serum.[6]
-
Solution 3: If using serum-containing media, you may need to use higher concentrations or refresh the medium with the compound more frequently. Consider reducing the serum concentration if compatible with your experimental design.
Issue 3: High levels of cell death observed.
-
Possible Cause: The concentration of this compound or the solvent (e.g., DMSO) is too high.
-
Solution:
-
Perform a toxicity assay to determine the cytotoxic threshold for your specific cell line.
-
Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO).
-
Reduce the concentration of this compound or shorten the incubation time.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Details | Reference |
| Solubility | Soluble in DMSO and Ethanol | [1][3][8] |
| Storage (Solid) | Store at -20°C | [1][8] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [3][9] |
Table 2: Recommended Concentrations for Cell Culture
| Application | Cell Line | Concentration | Reference |
| Microfilament Disruption | General | 5-10 µg/ml | [1][3] |
| Cytotoxicity (GI50) | Mouse KA31T tumor cells | 1 µg/ml | [1][3] |
| Cytotoxicity (GI50) | Mouse NIH3T3 tumor cells | 4 µg/ml | [1][3] |
| Antiviral Activity (ED50) | Herpes Simplex Type 1 Virus | 1 µg/ml | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 395.5 g/mol .[1][3] To prepare a 10 mM solution, you will need 3.955 mg per 1 ml of DMSO.
-
Procedure: a. Weigh out the required amount of this compound in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. c. To facilitate dissolution, gently warm the tube to 37°C and vortex or sonicate until the solid is completely dissolved.[1][9] d. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] e. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3][9]
Protocol 2: Preparation of Working Solution for Cell Culture
-
Materials: 10 mM this compound stock solution, pre-warmed complete cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µl of the 10 mM stock solution to 1 ml of medium. c. Gently mix the medium by pipetting up and down. d. Remove the existing medium from your cells and replace it with the medium containing this compound. e. Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.1%).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for using this compound.
References
- 1. 16-epi Latrunculin B - 上海一研生物科技有限公司 [m.elisa-research.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. glpbio.com [glpbio.com]
- 4. Latrunculin - Wikipedia [en.wikipedia.org]
- 5. adipogen.com [adipogen.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 8. This compound CAS#: 444911-05-1 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Artifacts in Immunofluorescence after 16-Epi-Latrunculin B Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered during immunofluorescence (IF) experiments following treatment with 16-Epi-Latrunculin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the actin cytoskeleton?
A1: this compound is a potent inhibitor of actin polymerization.[1] Like other members of the latrunculin family, it functions by binding to monomeric actin (G-actin) in a 1:1 ratio, preventing its polymerization into filamentous actin (F-actin).[1] This sequestration of G-actin leads to the disassembly and depolymerization of existing actin filaments.[1] This disruption of the actin cytoskeleton can impact various cellular processes, including cell shape, motility, and division.[1]
Q2: What are the expected morphological changes in cells after this compound treatment?
A2: Treatment with latrunculins typically leads to a dramatic reorganization of the actin cytoskeleton. Researchers can expect to see a loss of prominent actin structures such as stress fibers and a more diffuse cytoplasmic actin signal.[2] In some cases, instead of a complete loss of signal, small actin aggregates or puncta may be observed throughout the cytoplasm.[3] Cells may also change shape, often rounding up as the cytoskeletal structure is compromised.
Q3: Why is my phalloidin (B8060827) staining weak or absent after this compound treatment?
A3: Phalloidin specifically binds to and stabilizes F-actin. Since this compound causes the depolymerization of F-actin into G-actin, there are fewer binding sites available for phalloidin.[4] This results in a significantly reduced or completely absent fluorescent signal from phalloidin conjugates. This is an expected outcome of successful drug treatment.
Q4: Can this compound treatment affect the immunofluorescent staining of other proteins not directly related to the actin cytoskeleton?
A4: Yes. The actin cytoskeleton serves as a scaffold and anchoring point for many proteins and organelles. Disruption of the actin network can lead to the mislocalization of these components. For example, proteins that are normally localized to the cell cortex or associated with actin filaments may show a more diffuse or aggregated pattern throughout the cytoplasm following treatment.[5]
Q5: What are some common artifacts to watch out for in my immunofluorescence images?
A5: Beyond the expected changes in actin staining, other artifacts can arise. These may include increased background signal, non-specific antibody binding, or altered cell morphology that can make image interpretation difficult. It is also possible to observe aggregates of depolymerized actin.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Phalloidin Signal | Successful this compound treatment has depolymerized F-actin. | This is the expected result. To confirm the presence of cells, co-stain with a nuclear marker like DAPI. |
| Incomplete permeabilization. | Ensure adequate permeabilization, typically with 0.1-0.5% Triton X-100, to allow phalloidin to enter the cell.[7] | |
| High Background Staining | Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient blocking. | Block with a suitable agent, such as 5% normal goat serum or bovine serum albumin (BSA), for at least one hour.[8] | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. | |
| Non-Specific Staining or Aggregates | Secondary antibody is cross-reacting. | Use a secondary antibody that is pre-adsorbed against the species of your sample. Ensure the secondary antibody is specific to the primary antibody's host species. |
| Precipitated antibody. | Centrifuge antibodies before use to pellet any aggregates. | |
| Drug-induced protein aggregation. | Optimize drug concentration and incubation time. Very high concentrations can sometimes lead to cellular stress and protein aggregation. | |
| Altered Staining of Non-Actin Target Protein | Actin depolymerization has caused mislocalization of the target protein. | This may be a genuine biological effect. Note the change in localization and consider its relationship to the actin cytoskeleton. |
| Fixation issues. | Ensure proper fixation immediately after treatment to preserve the protein's localization at that time point. | |
| Cells are Detaching from the Coverslip | The disruption of the actin cytoskeleton can weaken cell adhesion. | Use coated coverslips (e.g., poly-L-lysine or fibronectin) to enhance cell attachment. Handle cells gently during washing steps. |
Experimental Protocols
This compound Treatment of Cultured Cells
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 15 minutes to 2 hours) at 37°C in a CO2 incubator.
-
Proceed to Immunofluorescence: After incubation, immediately fix the cells to preserve the effects of the drug treatment.
Immunofluorescence Staining Protocol
-
Fixation: Gently rinse the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody and Phalloidin Incubation: Dilute the fluorescently-labeled secondary antibody and a fluorescent phalloidin conjugate in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear stain, such as DAPI, for 5 minutes.
-
Mounting: Wash two more times with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
Data Presentation
Recommended Concentration Ranges for Latrunculin B
Note: These concentrations are for Latrunculin B and should be used as a starting point for optimizing experiments with this compound.
| Concentration | Incubation Time | Observed Effect | Reference |
| 10 nM - 200 nM | 30 minutes | Dose-dependent disruption of actin filaments. | [9] |
| 50 nM | Not specified | Half-maximal inhibition of pollen germination. | [10] |
| 0.1 µM - 1 µM | Not specified | Aberrant hyphal growth and changes in actin organization. | [11] |
| 500 nM | 4 hours | Profound cytoskeletal reorganization. | [2] |
| 10 µM | 10 minutes | Dramatic decrease in filamentous actin signal. | [4] |
Visualizations
Caption: Mechanism of action of this compound on actin polymerization.
Caption: Experimental workflow for immunofluorescence after drug treatment.
Caption: Troubleshooting decision tree for immunofluorescence artifacts.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High Rates of Actin Filament Turnover in Budding Yeast and Roles for Actin in Establishment and Maintenance of Cell Polarity Revealed Using the Actin Inhibitor Latrunculin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Latrunculin B has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of latrunculin B on the actin cytoskeleton and hyphal growth in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays After 16-Epi-Latrunculin B Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays after treating cells with 16-Epi-Latrunculin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a naturally derived macrolide and a stereoisomer of Latrunculin B.[1] It functions as an inhibitor of actin polymerization.[1][2] By binding to monomeric G-actin, it prevents the formation of F-actin filaments, which are crucial components of the cell's cytoskeleton.[2][3] Disruption of the actin cytoskeleton can interfere with various cellular processes, including cell division, migration, and maintenance of cell shape, ultimately leading to cytotoxicity.[2][4] this compound has demonstrated cytotoxic activity in mouse tumor cell lines.[1][4]
Q2: Which cell viability assay is most appropriate after this compound treatment?
The choice of assay depends on your specific experimental goals and the suspected mechanism of cell death.
-
Metabolic Assays (MTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[5][6] They are suitable for high-throughput screening. The MTT assay is based on the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells.[5] The WST-1 assay is similar but produces a water-soluble formazan, simplifying the protocol.[7]
-
Dye Exclusion Assays (Trypan Blue): This method provides a direct count of viable cells by assessing membrane integrity.[8][9] Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.[8][9] This is a quick and cost-effective method.
-
ATP-Based Assays: These luminescent assays quantify ATP, an indicator of metabolically active cells, offering high sensitivity.[6][10]
Q3: I am not seeing a dose-dependent decrease in viability with this compound in my MTT assay. What could be the reason?
Several factors could contribute to this observation:
-
Compound Inactivity: Ensure the compound has been stored correctly (typically at -20°C) and that the solvent used (e.g., DMSO) is compatible with your cell line and does not interfere with the assay.
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound at the concentrations tested.
-
Assay Interference: While less common, the compound could potentially interfere with the MTT reagent or its enzymatic reduction.
-
Incorrect Incubation Time: The incubation time with the compound may not be sufficient to induce significant cell death.
Q4: My results from a metabolic assay (MTT/WST-1) and a dye exclusion assay (Trypan Blue) are conflicting. Why?
This discrepancy can occur because these assays measure different aspects of cell health. Metabolic assays measure enzymatic activity, while dye exclusion assays assess membrane integrity.[11] A cell might be metabolically inactive (and thus show low viability in an MTT assay) but still have an intact membrane (and appear viable in a Trypan Blue assay) in the early stages of apoptosis. Conversely, a compound could potentially disrupt the membrane without immediately halting all metabolic activity.
Troubleshooting Guides
Issue 1: High Background in Metabolic Assays (MTT/WST-1)
| Possible Cause | Troubleshooting Steps |
| Contamination | Visually inspect your cell cultures for any signs of microbial contamination. If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock. |
| Reagent Instability | Ensure that the MTT or WST-1 reagent is not expired and has been stored correctly according to the manufacturer's instructions. |
| Phenol (B47542) Red Interference | The phenol red in some culture media can contribute to background absorbance. Use phenol red-free medium if this is a concern. |
| Compound Interference | To check for direct reduction of the assay reagent by this compound, include a control well with the compound in cell-free medium. |
Issue 2: Inconsistent Readings and High Variability
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate to ensure even distribution of cells.[11] |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[11] |
| Incomplete Solubilization (MTT Assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking the plate before reading the absorbance.[11] |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique. |
Data Presentation
Table 1: Example Cell Viability Data for HCT116 Cells after 48-hour exposure to this compound
| Concentration (µM) | % Viability (MTT Assay) | % Viability (Trypan Blue) |
| 0 (Vehicle Control) | 100% | 98% |
| 0.1 | 92% | 95% |
| 1 | 75% | 80% |
| 10 | 48% | 55% |
| 50 | 21% | 25% |
Table 2: Example IC50 Values for this compound in Different Cell Lines (48-hour exposure)
| Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - WST-1 Assay |
| NIH3T3 | 4.0[1][4] | 4.2 |
| KA31T | 1.0[1][4] | 1.1 |
| HeLa | Not Reported | Not Reported |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.[11][12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[12]
WST-1 Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
WST-1 Addition: Add 10 µL of the WST-1 reagent directly to each well containing 100 µL of culture medium.[7][13]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C.[7][13] The optimal time may vary between cell lines.
-
Absorbance Measurement: Shake the plate for 1 minute. Measure the absorbance between 420-480 nm.[7][13]
Trypan Blue Exclusion Assay Protocol
-
Cell Preparation: After treating cells with this compound in a culture dish, detach the cells using trypsin and resuspend them in culture medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[8]
-
Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.
-
Counting: Load the mixture onto a hemocytometer. Using a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[8]
Visualizations
Caption: Mechanism of this compound action.
Caption: General workflow for cell viability assays.
Caption: Troubleshooting decision tree for viability assays.
References
- 1. m.elisa-research.com [m.elisa-research.com]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. Latrunculin B has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16-epi Latrunculin B - Labchem Catalog [dev.labchem.com.my]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preventing degradation of 16-Epi-Latrunculin B in solution
Technical Support Center: 16-Epi-Latrunculin B
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidelines are based on best practices for the closely related and well-studied compound, Latrunculin B. Researchers should consider these recommendations as a starting point and may need to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store powdered (lyophilized) this compound?
For long-term storage, the powdered form of Latrunculin B should be stored at -20°C for up to 3 years.[1] It is also recommended to store it under desiccating conditions and protected from light.[2]
Q2: What is the best solvent to reconstitute this compound?
Anhydrous DMSO or ethanol (B145695) are the recommended solvents for reconstituting Latrunculin B.[2] Solubilities of up to 25 mg/mL in both DMSO and ethanol have been reported for Latrunculin B.[3] Using high-quality, anhydrous solvents is crucial to prevent hydrolysis.
Q3: How should I store stock solutions of this compound?
After reconstitution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1-2 months.[1][4]
Q4: Is this compound sensitive to particular conditions in experimental media?
Yes, Latrunculins are sensitive to acids and bases.[2] Furthermore, the biological activity of Latrunculin B has been observed to be transient and can be diminished in the presence of serum-containing media, possibly due to inactivation by components in the serum.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Loss of biological activity in my experiment. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or prolonged storage at -20°C may have occurred. 2. Inactivation in media: Components in serum-containing media can inactivate Latrunculin B.[2][5] 3. pH instability: The working solution may be at an unfavorable pH, as Latrunculins are sensitive to acids and bases.[2] | 1. Use a fresh aliquot of the stock solution. Ensure aliquots are single-use. 2. If possible, conduct experiments in serum-free media or reduce the incubation time. 3. Check the pH of your final working solution. Maintain it within a neutral range if possible. |
| Inconsistent or variable experimental results. | 1. Inconsistent stock solution concentration: This could be due to incomplete solubilization or degradation. 2. Variable incubation times: The transient nature of Latrunculin B's effects can lead to variability if incubation times are not strictly controlled.[2] | 1. Ensure the compound is fully dissolved when preparing the stock solution. Gentle warming and sonication may be necessary for DMSO.[1] 2. Standardize all incubation times precisely across experiments. |
| Precipitation of the compound in aqueous buffer. | 1. Poor solubility: The concentration in the aqueous working solution may exceed its solubility limit. | 1. Prepare the final working solution by diluting the DMSO or ethanol stock solution. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for DMSO). |
Storage and Stability Data
The following tables summarize the recommended storage conditions for Latrunculin B, which can be used as a guideline for this compound.
Table 1: Storage of Powdered Latrunculin B
| Form | Temperature | Duration | Additional Notes |
| Powder (Lyophilized) | -20°C | Up to 3 years[1] | Store desiccated and protected from light.[2] |
Table 2: Storage of Latrunculin B in Solution
| Solvent | Temperature | Duration | Additional Notes |
| DMSO or Ethanol | -20°C | 1 to 2 months[1][4] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| DMSO or Ethanol | -80°C | Up to 6 months[1] | Recommended for longer-term storage of stock solutions. |
Experimental Protocols
Protocol: Preparation and Storage of this compound Stock Solution
-
Warm the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent moisture condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO or high-purity ethanol to the vial to achieve the desired stock concentration (e.g., 2 to 10 mM).[2]
-
Ensure Complete Dissolution: Cap the vial tightly and vortex gently. If necessary, use an ultrasonic bath and gentle warming to ensure the compound is fully dissolved.[1]
-
Aliquotting: Dispense the stock solution into smaller, single-use, light-protecting microcentrifuge tubes. The volume per aliquot should be sufficient for one experiment.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1-2 months).[1][4]
-
Usage: When needed, remove a single aliquot from the freezer and thaw it at room temperature. Dilute to the final working concentration in your experimental buffer immediately before use. Do not refreeze any unused portion of the thawed aliquot.
Visual Guides
Caption: Workflow for preparing and storing this compound solutions.
Caption: Factors influencing the stability of Latrunculin B in solution.
Caption: Troubleshooting flowchart for loss of compound activity.
References
Technical Support Center: 16-Epi-Latrunculin B for Actin Disruption
Welcome to the technical support center for 16-Epi-Latrunculin B. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers in successfully titrating this compound for partial actin disruption in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a stereoisomer of Latrunculin B, a naturally occurring marine macrolide.[1] It functions as a potent inhibitor of actin polymerization. The mechanism of action involves binding to globular actin (G-actin) monomers in a 1:1 ratio, which prevents them from incorporating into filamentous actin (F-actin).[2][3] This sequestration of G-actin monomers shifts the equilibrium towards F-actin depolymerization, leading to the disruption of the actin cytoskeleton.[2][3]
Q2: What is the difference between this compound, Latrunculin A, and Latrunculin B?
These compounds are all part of the latrunculin family and share the same core mechanism of sequestering G-actin. However, they differ in potency. Generally, Latrunculin A is considered the most potent, followed by Latrunculin B. This compound is a stereoisomer of Latrunculin B and is also effective at disrupting the actin cytoskeleton, though its relative potency may vary depending on the specific cell type and experimental conditions.
Q3: Why would I want to achieve partial actin disruption?
Complete ablation of the actin cytoskeleton is often cytotoxic and can lead to secondary, off-target effects. Partial disruption allows for the study of cellular processes that are sensitive to actin dynamics without causing catastrophic cell collapse. This approach is useful for investigating the role of the actin cytoskeleton in processes such as cell migration, focal adhesion dynamics, and intracellular transport, where subtle perturbations can reveal important mechanistic insights. Low concentrations of latrunculins have been shown to cause partial disruption, which can be sufficient to inhibit specific actin-dependent processes.
Q4: What is a typical starting concentration for this compound?
Based on available data, a concentration range of 5-10 µg/mL is suggested for disrupting microfilament activity. However, for achieving partial disruption, it is crucial to perform a dose-response experiment starting at a much lower concentration. For the related compound Latrunculin B, effects on sensitive processes like pollen tube growth were seen at concentrations as low as 5-7 nM. Therefore, a starting titration range of 10 nM to 5 µM is recommended.
Q5: How should I prepare and store this compound?
This compound is typically dissolved in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is recommended to store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Experimental Protocols
Protocol 1: Titration of this compound for Partial Actin Disruption
This protocol outlines the steps to determine the optimal concentration of this compound for achieving partial actin disruption in your specific cell type.
1. Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
Cells of interest
-
Multi-well culture plates or coverslips in a dish
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
DAPI for nuclear staining
-
Fluorescence microscope
2. Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed your cells onto coverslips or into a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Titration Setup: Prepare a series of dilutions of this compound in your cell culture medium. A good starting range is 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM. Include a DMSO-only vehicle control.
-
Treatment: Replace the medium in your cell wells with the prepared dilutions of this compound. Incubate for a predetermined time. A typical starting point is 30-60 minutes.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain with fluorescently-labeled phalloidin and DAPI according to the manufacturer's protocol.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and nuclei in both treated and control cells.
3. Data Analysis:
-
Qualitative Assessment: Visually inspect the actin cytoskeleton. In untreated cells, you should observe well-defined stress fibers. With increasing concentrations of this compound, you will see a progression from partial loss of stress fibers to the formation of actin aggregates, and finally, a diffuse cytoplasmic signal with complete disruption.
-
Quantitative Assessment: Use image analysis software such as ImageJ or Fiji to quantify the degree of actin disruption. This can be done by measuring parameters such as the intensity of phalloidin staining, the number and length of actin filaments, or the overall cell area and shape.
Visualizing the Experimental Workflow
Caption: Workflow for titrating this compound.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No effect on actin cytoskeleton | Concentration is too low. | Increase the concentration of this compound. |
| Incubation time is too short. | Increase the incubation time (e.g., 2-4 hours). | |
| Inactive compound. | Ensure proper storage of the compound and stock solution. | |
| Complete actin disruption and cell rounding at all concentrations | Starting concentration is too high. | Use a lower range of concentrations for titration (e.g., 1-100 nM). |
| Incubation time is too long. | Reduce the incubation time. | |
| Cells are detaching from the substrate | Cytoskeletal disruption is too severe, affecting focal adhesions. | Use a lower concentration of this compound. |
| The cell type is particularly sensitive. | Consider using a lower concentration range or a shorter incubation time. | |
| The substrate coating is inadequate. | Ensure proper coating of coverslips or plates to promote cell adhesion. | |
| High variability between experiments | Inconsistent cell density. | Ensure consistent cell seeding density and confluency. |
| Inaccurate dilutions. | Prepare fresh dilutions for each experiment and ensure accurate pipetting. | |
| Variations in incubation time. | Use a timer to ensure consistent incubation periods. |
Data Presentation
Table 1: Example Titration of this compound on Fibroblasts
| Concentration | Incubation Time | Observed Effect on Actin Cytoskeleton | Cell Morphology |
| Vehicle (DMSO) | 60 min | Intact, well-defined stress fibers. | Spread, normal morphology. |
| 50 nM | 60 min | Minor reduction in the number of stress fibers. | Mostly normal, some cells slightly less spread. |
| 200 nM | 60 min | Partial disruption: Significant loss of central stress fibers, actin accumulation at the cell periphery. | Cells are more rounded but still attached. |
| 1 µM | 60 min | Complete disruption: Absence of stress fibers, formation of actin aggregates. | Rounded cells, some detachment may occur. |
| 5 µM | 60 min | Complete disruption: Diffuse cytoplasmic actin staining, prominent aggregates. | Significant cell rounding and detachment. |
Note: This is example data. Optimal concentrations will be cell-type dependent.
Signaling Pathways and Mechanisms
Mechanism of Action of Latrunculins
Latrunculins disrupt the dynamic equilibrium of actin polymerization. By binding to G-actin monomers, they prevent the addition of these monomers to the growing plus end of F-actin filaments. This leads to a net depolymerization of the filaments as G-actin monomers naturally dissociate from the minus end.
Caption: Mechanism of this compound action.
References
Validation & Comparative
Comparative Analysis of 16-Epi-Latrunculin B and Latrunculin B Potency in Actin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two closely related marine-derived macrolides, 16-Epi-Latrunculin B and Latrunculin B, as inhibitors of actin polymerization. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanism to aid in the selection and application of these compounds in research and drug development.
Executive Summary
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and Latrunculin B. It is important to note that a direct comparison of their IC50 values for in vitro actin polymerization inhibition is not available from the same study. The provided data for this compound relates to its cytotoxic and antiviral activities, which are downstream consequences of its interaction with the actin cytoskeleton and other cellular targets.
| Parameter | This compound | Latrunculin B | Reference |
| Mechanism of Action | Depolymerizes actin filaments (F-actin) | Inhibits actin polymerization by sequestering G-actin monomers.[1] | [2] |
| In Vitro Actin Polymerization Inhibition (IC50) | Data not available | ~60 nM (in the absence of calf serum) | [3] |
| Cellular Growth Inhibition (GI50/IC50) | KA31T (murine tumor cells): 1 µg/mL NIH3T3 (murine tumor cells): 4 µg/mL | HeLa cells: 1.4 µM HCT116 cells: 7.1 µM MDA-MB-435 cells: 4.8 µM[4] | [2] |
| Antiviral Activity (ED50) | HSV-1: 1 µg/mL | Data not available | [2] |
| Binding Affinity (Kd) | Data not available | Maize pollen actin: 74 nM | [5] |
Note: The cytotoxic GI50 values for this compound suggest it is a biologically active molecule, likely impacting cellular processes reliant on the actin cytoskeleton. However, these values are not a direct measure of its potency as an actin polymerization inhibitor and should be interpreted with caution when comparing with the in vitro IC50 of Latrunculin B.
Experimental Protocols
A widely accepted method for quantifying the inhibition of actin polymerization is the pyrene-labeled actin polymerization assay. This assay leverages the significant increase in fluorescence of pyrene-labeled G-actin upon its incorporation into F-actin.
In Vitro Actin Polymerization Inhibition Assay using Pyrene-Labeled Actin
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or Latrunculin B) on actin polymerization.
Materials:
-
Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Polymerization buffer (10x) (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Test compounds (this compound and Latrunculin B) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Procedure:
-
Preparation of Actin Monomers:
-
Reconstitute lyophilized unlabeled and pyrene-labeled actin in G-buffer to a stock concentration of 10 µM.
-
Mix unlabeled and pyrene-labeled actin to achieve a final pyrene-labeling of 5-10%.
-
Incubate on ice for at least 1 hour to ensure complete depolymerization to G-actin.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to remove any F-actin aggregates. The supernatant contains the G-actin solution.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in G-buffer.
-
In a 96-well plate, add the following to each well:
-
G-buffer
-
Test compound dilution (or DMSO for control)
-
G-actin solution (final concentration typically 2-4 µM)
-
-
Incubate the mixture for 5 minutes at room temperature to allow the compound to interact with G-actin.
-
-
Initiation of Polymerization:
-
Initiate polymerization by adding 1/10th volume of 10x polymerization buffer to each well.
-
Immediately place the plate in the fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for at least 1 hour at room temperature.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the polymerization curve.
-
Plot the Vmax against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of Latrunculin-Mediated Actin Depolymerization
Caption: Mechanism of Latrunculin-induced actin depolymerization and its cellular effects.
Experimental Workflow for In Vitro Actin Polymerization Assay
Caption: Workflow for determining the IC50 of actin polymerization inhibitors.
References
A Comparative Guide to Actin Polymerization Inhibitors: 16-Epi-Latrunculin B vs. Cytochalasin D
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton is a dynamic network essential for a multitude of cellular processes, including motility, division, and maintenance of cell shape.[1][2] Its regulation is paramount, and small molecule inhibitors are invaluable tools for its study. Among the most widely used are the latrunculins and cytochalasins. This guide provides an objective, data-supported comparison of the mechanisms of action for 16-Epi-Latrunculin B and Cytochalasin D, two potent disruptors of actin dynamics.
Core Mechanisms of Action: A Tale of Two Targets
While both compounds ultimately lead to the disruption of the actin cytoskeleton, their molecular mechanisms are fundamentally distinct. This compound acts by sequestering actin monomers, while Cytochalasin D primarily functions by capping the growing ends of actin filaments.
This compound: The Monomer Sequestrator
Latrunculins, a class of marine toxins isolated from sponges like Latrunculia magnifica, inhibit actin polymerization by directly targeting monomeric actin (G-actin).[1][3][4] They form a tight 1:1 molar complex with G-actin, effectively removing it from the pool of available subunits for polymerization.[1][3][5] This sequestration shifts the equilibrium of the G-actin to F-actin (filamentous actin) ratio, leading to the net disassembly of existing actin filaments.[1][2]
The binding site for latrunculins is located near the nucleotide-binding cleft of the actin monomer, between subdomains 2 and 4.[6] This interaction induces a conformational change in the actin monomer that renders it incapable of incorporating into a growing filament.[7]
Cytochalasin D: The Barbed-End Capper
Cytochalasin D, a fungal metabolite, exerts its effect primarily by binding with high affinity to the fast-growing "barbed" or plus (+) end of F-actin.[8][9][10][11][12] This binding acts as a "cap," physically blocking both the association and dissociation of actin monomers at this end.[11][12] By preventing the addition of new monomers, Cytochalasin D effectively halts filament elongation.[8][13]
While its primary target is the filament end, Cytochalasin D also interacts weakly with G-actin, an interaction that can induce the formation of actin dimers and stimulate ATP hydrolysis.[8][11][14][15] At higher concentrations, it has been observed to have filament-severing activity.[11] The binding site on actin is within the hydrophobic cleft between subdomains 1 and 3, a location that is exposed on the barbed end of a filament.[10][11]
At a Glance: Mechanism Comparison
| Feature | This compound | Cytochalasin D |
| Primary Target | Monomeric G-Actin[1][5][7] | Barbed (+) End of Filamentous F-Actin[8][9][10][11] |
| Binding Stoichiometry | 1:1 complex with G-Actin[3][5] | High affinity to F-Actin barbed ends[10][11] |
| Primary Mechanism | Sequesters G-actin, preventing polymerization[5][7] | Caps filament ends, preventing elongation[8][12][13] |
| Effect on F-Actin | Promotes net depolymerization/disassembly[1][2] | Inhibits elongation; can induce severing[11] |
| Effect on G-Actin | Forms an inert complex[1] | Weak interaction; can induce dimerization and ATP hydrolysis[11][14][15] |
| Binding Site | Between subdomains 2 and 4 of G-actin[6] | Hydrophobic cleft between subdomains 1 and 3 at the F-actin barbed end[10][11] |
Visualizing the Mechanisms
The distinct approaches of these two inhibitors can be visualized as follows:
References
- 1. adipogen.com [adipogen.com]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Latrunculin - Wikipedia [en.wikipedia.org]
- 6. Latrunculin [maciverlab.bms.ed.ac.uk]
- 7. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change | Semantic Scholar [semanticscholar.org]
- 14. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling Actin Dynamics: A Comparative Guide to 16-Epi-Latrunculin B and Jasplakinolide
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a fundamental component of eukaryotic cells, governs a multitude of cellular processes, from motility and morphogenesis to intracellular transport. The ability to modulate actin dynamics is crucial for both basic research and therapeutic development. This guide provides an objective comparison of two potent modulators of actin: 16-Epi-Latrunculin B, an actin polymerization inhibitor, and Jasplakinolide (B32604), an actin filament stabilizer. By presenting their differential effects, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the appropriate tool for their specific scientific inquiries.
At a Glance: Key Differences and Mechanisms of Action
This compound and Jasplakinolide exert opposing effects on the actin cytoskeleton. This compound belongs to the latrunculin family of toxins, which are known to inhibit actin polymerization by sequestering monomeric actin (G-actin) in a 1:1 complex[1][2]. This prevents the incorporation of actin monomers into growing filaments, leading to the net depolymerization of existing actin filaments[1]. In contrast, Jasplakinolide is a potent inducer of actin polymerization and a stabilizer of pre-existing actin filaments (F-actin)[3]. It competitively binds to F-actin with a high affinity, mimicking the effects of phalloidin[3][4].
This fundamental difference in their mechanisms of action leads to distinct cellular consequences. While this compound treatment results in the disruption and loss of actin stress fibers, Jasplakinolide treatment can lead to an initial stabilization and bundling of actin filaments, followed by the formation of actin aggregates at higher concentrations or with prolonged exposure[5][6].
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data for this compound and Jasplakinolide, providing a basis for comparing their potency and effects. It is important to note that direct comparative studies using identical experimental conditions are limited, and thus, these values should be interpreted within the context of the cited experiments.
Table 1: Comparative Effects on Actin and Cellular Processes
| Feature | This compound | Jasplakinolide |
| Primary Effect on Actin | Inhibits polymerization by sequestering G-actin[1] | Induces polymerization and stabilizes F-actin[3] |
| Binding Target | G-actin[1] | F-actin[3][4] |
| Cellular Consequence | Depolymerization of actin filaments[1] | Stabilization of existing filaments, formation of actin aggregates[5][6] |
Table 2: In Vitro and Cellular Activity
| Parameter | This compound | Jasplakinolide |
| Binding Affinity (Kd) | Not explicitly found for this compound. Latrunculin B has a Kd of 74 nM for maize pollen actin[7]. | ~15 nM for F-actin[3][4] |
| IC50 (Antiproliferative) | Data not available for this compound. Latrunculin B has an IC50 of 1.4 µM for HeLa cell growth inhibition. | 35 nM for PC3 prostate carcinoma cells[3][4] |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments used to characterize the effects of these compounds on actin are provided below.
Pyrene-Actin Polymerization Assay
This assay is a widely used method to monitor the kinetics of actin polymerization in vitro. It utilizes actin labeled with pyrene, a fluorescent probe whose emission intensity increases significantly upon incorporation into a polymer.
Methodology:
-
Preparation of Reagents:
-
G-actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, and 0.1 mM CaCl2.
-
10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl2, and 100 mM Tris-HCl (pH 7.5).
-
Pyrene-labeled G-actin: Reconstitute lyophilized pyrene-labeled rabbit skeletal muscle actin in G-buffer to a final concentration of 1 mg/mL. Incubate on ice for 1 hour to depolymerize any actin oligomers. Centrifuge at 14,000 x g for 30 minutes at 4°C to remove any remaining F-actin. The supernatant contains monomeric pyrene-labeled G-actin.
-
Unlabeled G-actin: Prepare in the same manner as pyrene-labeled G-actin.
-
-
Assay Procedure:
-
In a 96-well black plate, prepare the reaction mixture containing G-buffer, the desired concentration of the test compound (this compound or Jasplakinolide) dissolved in an appropriate solvent (e.g., DMSO), and a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% pyrene-labeled).
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
The initial slope of the curve represents the initial rate of polymerization.
-
Compare the polymerization curves of treated samples to a vehicle control to determine the inhibitory or enhancing effect of the compounds.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy of Actin Dynamics
TIRF microscopy allows for the visualization of individual actin filaments near the coverslip surface, providing high-resolution information on filament dynamics.
Methodology:
-
Flow Cell Preparation:
-
Assemble a flow cell using a glass slide and a coverslip with double-sided tape to create a channel.
-
Coat the inside of the flow cell with N-ethylmaleimide (NEM)-modified myosin to adhere actin filaments to the surface.
-
Block the surface with bovine serum albumin (BSA) to prevent non-specific binding.
-
-
Actin Polymerization and Imaging:
-
Prepare a solution of fluorescently labeled G-actin (e.g., Alexa Fluor 488 phalloidin-labeled F-actin seeds and Alexa Fluor 568-labeled G-actin monomers) in a polymerization-permissive buffer.
-
Introduce the actin solution into the flow cell.
-
Image the elongating actin filaments using a TIRF microscope equipped with appropriate lasers and filters.
-
Acquire time-lapse images to visualize filament growth, shrinkage, and severing events.
-
-
Drug Treatment:
-
To observe the effect of the compounds, perfuse the flow cell with a solution containing the desired concentration of this compound or Jasplakinolide during the imaging process.
-
Continue acquiring time-lapse images to monitor the changes in actin filament dynamics.
-
-
Data Analysis:
-
Use image analysis software to measure filament lengths, elongation rates, and depolymerization rates.
-
Kymographs can be generated to visualize the dynamics of individual filaments over time.
-
Cellular Actin Staining and Imaging
This protocol describes the staining of the actin cytoskeleton in fixed cells for visualization by fluorescence microscopy.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips and culture under appropriate conditions.
-
Treat the cells with the desired concentrations of this compound, Jasplakinolide, or a vehicle control for the desired duration.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Stain the F-actin by incubating the cells with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) in the blocking buffer for 20-30 minutes at room temperature in the dark.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Capture images and analyze the morphology and organization of the actin cytoskeleton.
-
Differential Effects on Signaling Pathways
The dynamic nature of the actin cytoskeleton is intricately linked to a multitude of signaling pathways that regulate cellular behavior. By differentially affecting actin dynamics, this compound and Jasplakinolide can be expected to have distinct downstream consequences on cellular signaling.
Alterations in the actin cytoskeleton are known to impact the activity of Rho family GTPases, which are master regulators of actin organization[8]. For instance, the disruption of actin filaments by agents like latrunculins can affect the localization and activity of RhoA, Rac1, and Cdc42, thereby influencing processes such as cell adhesion, migration, and cytokinesis. Conversely, the stabilization of actin filaments by Jasplakinolide can also perturb the normal cycling of Rho GTPases and their effectors[9].
Furthermore, the actin cytoskeleton plays a crucial role in mechanotransduction and the regulation of signaling pathways such as the TGF-β pathway[10]. Changes in cytoskeletal tension and organization, as induced by these compounds, can influence the activity of transcription factors and gene expression programs that control cell fate and function. For example, Jasplakinolide-induced actin stabilization has been shown to enhance apoptosis in certain cell types when growth factors are withdrawn[11][12]. This suggests a role for actin filament stability in modulating cell survival signals.
The diagram below illustrates the general interplay between actin dynamics and key signaling pathways. The points of intervention for an actin depolymerizer (like this compound) and a stabilizer (like Jasplakinolide) are highlighted.
// Nodes extracellular [label="Extracellular Signals\n(Growth Factors, ECM)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptors [label="Transmembrane Receptors\n(Integrins, RTKs)", fillcolor="#F1F3F4", fontcolor="#202124"]; rho_gtpases [label="Rho GTPases\n(RhoA, Rac1, Cdc42)", fillcolor="#E8F0FE", fontcolor="#202124"]; actin_dynamics [label="Actin Dynamics", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; g_actin [label="G-actin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; f_actin [label="F-actin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; cellular_responses [label="Cellular Responses\n(Migration, Proliferation, Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; latrunculin [label="this compound\n(Depolymerizer)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; jasplakinolide [label="Jasplakinolide\n(Stabilizer)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
// Edges extracellular -> receptors; receptors -> rho_gtpases; rho_gtpases -> actin_dynamics; actin_dynamics -> cellular_responses; cellular_responses -> actin_dynamics [style=dashed, arrowhead=empty]; g_actin -> f_actin [label="Polymerization"]; f_actin -> g_actin [label="Depolymerization"]; actin_dynamics -> g_actin [style=invis]; actin_dynamics -> f_actin [style=invis];
latrunculin -> g_actin [color="#EA4335", label=" Sequesters"]; jasplakinolide -> f_actin [color="#34A853", label=" Stabilizes"];
// Invisible edges for layout {rank=same; latrunculin; jasplakinolide;} {rank=same; g_actin; f_actin;}
} .dot Caption: Interplay of Signaling Pathways and Actin Dynamics.
Conclusion
This compound and Jasplakinolide are invaluable pharmacological tools for dissecting the roles of the actin cytoskeleton in various cellular processes. Their opposing mechanisms of action—inhibition of polymerization versus filament stabilization—provide a powerful approach to probe the consequences of altering actin dynamics in distinct ways. The choice between these two compounds will depend on the specific biological question being addressed. By understanding their differential effects and utilizing the provided experimental frameworks, researchers can gain deeper insights into the complex world of actin cytoskeletal regulation.
References
- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 2. Latrunculin B has different effects on pollen germination and tube growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actin Stabilization by Jasplakinolide Affects the Function of Bone Marrow-Derived Late Endothelial Progenitor Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Latrunculin B has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Actin stabilization by jasplakinolide enhances apoptosis induced by cytokine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Actin Depolymerization by 16-Epi-Latrunculin B: A Comparative Guide with Phalloidin Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 16-Epi-Latrunculin B's performance in inducing actin depolymerization, benchmarked against other common actin-targeting compounds. We present supporting experimental data and detailed protocols for validation using phalloidin (B8060827) staining, a standard method for visualizing the actin cytoskeleton.
Introduction to Actin Dynamics and Depolymerization
The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) and globular actin (G-actin) monomers. The equilibrium between polymerization and depolymerization is crucial for numerous cellular processes, including cell motility, division, and maintenance of cell shape.[1][2] Pharmacological agents that disrupt this equilibrium are invaluable tools in cell biology and potential therapeutic agents.
Latrunculins are a class of marine-derived toxins that inhibit actin polymerization by sequestering G-actin monomers, thus shifting the equilibrium towards F-actin depolymerization.[1][3][4] this compound is a naturally occurring stereoisomer of Latrunculin B, which also functions to depolymerize actin filaments. This guide focuses on methods to validate and quantify the depolymerizing effects of this compound and compares its activity with other well-characterized actin inhibitors.
Mechanism of Action: Latrunculins
Latrunculins bind to G-actin monomers in a 1:1 ratio, preventing their incorporation into growing actin filaments. This sequestration of actin monomers leads to the net disassembly of existing F-actin structures. The overall process is a dynamic interplay between G-actin sequestration, ongoing filament disassembly, and the inhibition of new filament assembly.
Comparative Efficacy of Actin Depolymerizing Agents
The potency of actin depolymerizing agents can vary significantly. While direct comparative data for this compound is limited, the following table summarizes the known efficacy of related compounds. Efficacy is often measured by the concentration required to induce a specific cellular effect, such as 50% inhibition of a process (IC50) or a visible disruption of F-actin structures.
| Compound | Mechanism of Action | Typical Effective Concentration | Potency Rank | Reference |
| This compound | G-actin sequestration | Not widely reported | - | |
| Latrunculin A | G-actin sequestration | 0.03 - 0.2 µg/mL | 1 (Most Potent) | |
| Latrunculin B | G-actin sequestration | 5 - 200 nM | 2 | |
| Cytochalasin D | F-actin barbed-end capping | 0.2 - 2 µM | 3 |
Note: Effective concentrations can vary depending on the cell type and experimental conditions.
Experimental Validation: Phalloidin Staining
Phalloidin is a bicyclic peptide from the Amanita phalloides mushroom that binds with high affinity to F-actin, preventing its depolymerization. When conjugated to a fluorophore, phalloidin becomes a powerful tool for visualizing F-actin in fixed and permeabilized cells. The reduction in phalloidin fluorescence intensity can be used to quantify the extent of actin depolymerization induced by compounds like this compound.
Experimental Workflow
The following diagram outlines the key steps for validating actin depolymerization using phalloidin staining and fluorescence microscopy.
Detailed Experimental Protocol
1. Cell Preparation:
-
Seed adherent cells (e.g., HeLa, fibroblasts) onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Culture cells in appropriate media at 37°C in a humidified 5% CO2 incubator for 24 hours.
2. Drug Incubation:
-
Prepare stock solutions of this compound, Latrunculin B, and Cytochalasin D in DMSO.
-
Dilute the stock solutions in pre-warmed cell culture media to the desired final concentrations (e.g., a concentration range from 10 nM to 10 µM). Include a DMSO-only vehicle control.
-
Remove the culture medium from the cells and replace it with the drug-containing medium.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
3. Fixation and Permeabilization:
-
Aspirate the drug-containing medium and gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells by adding a 3-4% formaldehyde (B43269) solution in PBS and incubating for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
4. Phalloidin Staining:
-
Prepare the phalloidin staining solution by diluting a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% Bovine Serum Albumin (BSA). A typical dilution is 1:100 to 1:1000.
-
Add the staining solution to the coverslips and incubate for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
5. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Ensure consistent imaging parameters (e.g., exposure time, gain) across all samples.
6. Quantitative Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of F-actin per cell.
-
Outline individual cells and measure the integrated density. Correct for background fluorescence.
-
Normalize the fluorescence intensity of treated cells to the vehicle control.
-
Plot the normalized fluorescence intensity against the drug concentration to determine the dose-response relationship and calculate IC50 values.
Expected Results and Interpretation
Treatment with effective concentrations of this compound and other actin depolymerizing agents will result in a dose-dependent decrease in phalloidin fluorescence intensity, indicating a reduction in F-actin content. Visually, this will be observed as a loss of defined actin stress fibers and a more diffuse cytoplasmic staining. By comparing the dose-response curves, the relative potencies of the different compounds can be determined.
Alternative Validation Methods
While phalloidin staining is a robust method, other techniques can also be employed to validate actin depolymerization:
-
Flow Cytometry: Staining of suspended cells with fluorescent phalloidin followed by flow cytometry allows for high-throughput quantification of F-actin content across a large population of cells.
-
Live-Cell Imaging: Using fluorescently-tagged actin or actin-binding proteins (e.g., LifeAct) allows for the real-time visualization of actin dynamics in living cells upon drug treatment.
-
Biochemical Fractionation: Separation of G-actin and F-actin pools by ultracentrifugation followed by Western blotting can provide a quantitative measure of the F-actin/G-actin ratio.
Conclusion
Validating the actin depolymerizing activity of this compound can be effectively achieved using fluorescent phalloidin staining coupled with quantitative fluorescence microscopy. This guide provides a framework for comparing its efficacy against other known actin inhibitors like Latrunculin B and Cytochalasin D. The detailed protocols and workflows presented herein will enable researchers to generate reliable and reproducible data for their studies on cytoskeletal dynamics and drug development.
References
A Researcher's Guide to Control Experiments for 16-Epi-Latrunculin B Treatment in Cells
For researchers, scientists, and drug development professionals, establishing robust control experiments is paramount to ensuring the validity and reproducibility of in vitro studies. When investigating the effects of 16-Epi-Latrunculin B, a potent inhibitor of actin polymerization, a well-designed set of controls is crucial for accurately interpreting its cellular impact. This guide provides a comparative overview of essential control experiments, alternative actin-modifying agents, and detailed protocols to support your research.
Understanding the Mechanism: this compound and Actin Dynamics
This compound is a stereoisomer of Latrunculin B, a marine macrolide that disrupts the actin cytoskeleton.[1] Like its parent compound, this compound functions by sequestering actin monomers (G-actin), preventing their incorporation into filamentous actin (F-actin).[1][2] This leads to the net depolymerization of existing actin filaments, affecting a multitude of cellular processes reliant on a dynamic cytoskeleton, including cell motility, division, and morphology.[2][3]
To distinguish the specific effects of this compound from potential off-target or experimental artifacts, a panel of negative and positive controls should be employed.
Essential Control Experiments
A comprehensive experimental design should include the following controls:
-
Vehicle Control: This is the most critical negative control. The solvent used to dissolve the this compound (commonly DMSO or ethanol) is added to the cells at the same final concentration as in the experimental group. This control accounts for any effects the solvent itself may have on the cells.[4]
-
Untreated Control: This group of cells receives no treatment and represents the baseline cellular state. It serves as a reference for normal cell health, morphology, and actin organization.
-
Positive Control for Actin Disruption: To confirm that the experimental system is responsive to actin depolymerization, a well-characterized actin inhibitor should be used. Latrunculin B or Cytochalasin D are excellent choices.[5][6] Observing the expected phenotypic changes (e.g., cell rounding, loss of stress fibers) validates the assay's ability to detect actin disruption.
-
Positive Control for Actin Stabilization (Optional but Recommended): In some experimental contexts, it may be beneficial to include a compound that stabilizes actin filaments, such as Jasplakinolide.[7][8] This can help to dissect whether the observed effects are due to the loss of F-actin or a more general perturbation of actin dynamics.
Comparative Analysis of Actin-Modifying Agents
The following table summarizes the key characteristics of this compound and other commonly used actin-modifying agents to aid in the selection of appropriate controls and comparators.
| Compound | Mechanism of Action | Reported Effective Concentrations/IC50 | Potential Off-Target Effects |
| This compound | Sequesters G-actin, leading to F-actin depolymerization.[1] | Disrupts microfilaments at 5-10 µg/ml.[9] | Limited data available; as a Latrunculin B isomer, similar off-target effects are possible. |
| Latrunculin B | Sequesters G-actin, leading to F-actin depolymerization.[2][10] | IC50 for growth inhibition in HeLa cells is 1.4 µM.[11] Effective concentration for actin disruption in HeLa cells is around 5 µM.[12] | Can affect cellular processes beyond actin dynamics due to the central role of the cytoskeleton.[13] |
| Cytochalasin D | Caps the barbed end of F-actin, preventing polymerization.[3][14] | Effective concentration range for mechanical changes in fibroblasts is 200 pM - 2 µM.[5] | Can inhibit glucose transport, although to a lesser extent than Cytochalasin B. May have other off-target effects on cellular signaling.[13][15] |
| Jasplakinolide | Stabilizes F-actin by promoting polymerization and preventing depolymerization.[7][8] | Effective concentrations for actin stabilization in endothelial progenitor cells are around 100 nM.[7] | Can induce apoptosis and has concentration-dependent disruptive effects on the actin cytoskeleton.[7][16] |
Experimental Protocols
Below are detailed protocols for key experiments to assess the effects of this compound and control compounds on cells.
Visualizing the Actin Cytoskeleton by Phalloidin (B8060827) Staining
This protocol allows for the visualization of F-actin within fixed cells.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound, vehicle, and other control compounds at the desired concentrations and for the appropriate duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently conjugated phalloidin solution (typically at a 1:100 to 1:1000 dilution in PBS) for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Quantifying Cell Viability with the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density. Allow them to adhere overnight. Treat the cells with a serial dilution of this compound and control compounds. Include untreated and vehicle-only wells.
-
MTT Addition: After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for testing this compound.
Caption: Mechanism of action of actin-modifying compounds.
By implementing these control experiments and utilizing the provided protocols, researchers can confidently and accurately delineate the specific cellular effects of this compound, contributing to a more profound understanding of its biological activity and therapeutic potential.
References
- 1. adipogen.com [adipogen.com]
- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 3. Cytoskeletal drugs - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of cytochalasin D and latrunculin B on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Actin Stabilization by Jasplakinolide Affects the Function of Bone Marrow-Derived Late Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasplakinolide - 500 µM | Hypermol [hypermol.com]
- 9. Latrunculin B has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Latrunculin - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytoskeletal Drugs Modulate Off-Target Protein Folding Landscapes Inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling Cellular Transformations: A Comparative Guide to 16-Epi-Latrunculin B and Other Actin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic and intricate network of protein filaments, is paramount to a multitude of cellular processes, including the maintenance of cell shape, motility, and division. The pharmacological modulation of this network through small molecule inhibitors has become an indispensable tool in cell biology and a promising avenue for therapeutic intervention. This guide provides an objective comparison of the cellular morphology changes induced by 16-Epi-Latrunculin B and other widely used actin inhibitors: Latrunculin B, Cytochalasin D, and Jasplakinolide. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding of their differential effects.
Mechanisms of Action: A Tale of Different Affinities
The distinct morphological changes elicited by these inhibitors stem from their unique mechanisms of interacting with the actin machinery.
-
Latrunculins (this compound and Latrunculin B): These marine-derived toxins function by sequestering actin monomers (G-actin) in a 1:1 ratio, thereby preventing their polymerization into filamentous actin (F-actin). This leads to a net depolymerization of existing actin filaments.[1][2] While both are potent inhibitors, Latrunculin A (a close relative) is generally considered more potent than Latrunculin B.[2] this compound is an epimer of Latrunculin B and is also known to depolymerize F-actin.[3]
-
Cytochalasin D: This fungal metabolite acts by capping the barbed (fast-growing) ends of actin filaments.[4] This action prevents the addition of new actin monomers to the filament ends, leading to a disruption of actin dynamics and organization.
-
Jasplakinolide: In contrast to the other inhibitors, this cyclic peptide isolated from a marine sponge promotes actin polymerization and stabilizes existing F-actin. It achieves this by binding to and stabilizing the filament, making it resistant to depolymerization.
Comparative Analysis of Cellular Morphology Changes
| Inhibitor | Concentration Range (Typical) | Key Morphological Changes | Actin Organization |
| This compound | 100 nM - 2 µM | Cell rounding, decreased cell area, loss of stress fibers. | Diffuse cytoplasmic actin, loss of filamentous structures. |
| Latrunculin B | 5 nM - 1 µM | Pronounced cell rounding, significant reduction in cell spreading, formation of long, branched extensions in some cell types. | Disruption of stress fibers, formation of actin aggregates. |
| Cytochalasin D | 200 pM - 2 µM | Cell contraction, arborization (branching), formation of multinucleated cells at higher concentrations due to inhibition of cytokinesis. | Formation of actin foci and aggregates, disruption of stress fibers. |
| Jasplakinolide | 100 nM - 1 µM | Cell rounding and detachment at higher concentrations, induction of primary cilium formation in some contexts. | Enhanced actin polymerization, formation of thick actin bundles and aggregates. |
Signaling Pathways and Experimental Workflows
The disruption of the actin cytoskeleton by these inhibitors has profound effects on intracellular signaling pathways. One of the key pathways affected is the Hippo-YAP/TAZ pathway, which plays a crucial role in regulating organ size and cell proliferation.
Hippo-YAP/TAZ Signaling Pathway
Disruption of the actin cytoskeleton, particularly the depolymerization of stress fibers by inhibitors like Latrunculin B, leads to the cytoplasmic retention and inactivation of the transcriptional co-activators YAP and TAZ. This prevents their nuclear translocation and subsequent activation of pro-proliferative genes.
Caption: Hippo-YAP/TAZ signaling pathway and points of intervention by actin inhibitors.
Experimental Workflow
A typical workflow for comparing the effects of these inhibitors on cellular morphology involves several key steps, from cell culture to quantitative image analysis.
Caption: Experimental workflow for comparative analysis of actin inhibitor effects.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, NIH 3T3, or a cell line relevant to your research) onto glass-bottom dishes or multi-well plates at a density that allows for individual cell analysis after treatment.
-
Cell Culture: Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound, Latrunculin B, Cytochalasin D, and Jasplakinolide in DMSO.
-
Drug Treatment: On the day of the experiment, dilute the stock solutions to the desired final concentrations in pre-warmed cell culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired time period (e.g., 30 minutes to 24 hours). Include a DMSO-only control.
Phalloidin Staining for F-actin Visualization
-
Fixation: After drug treatment, gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Phalloidin Staining: Dilute fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488) in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining: (Optional) Wash the cells twice with PBS. Incubate with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Image Acquisition and Analysis
-
Microscopy: Acquire images using a fluorescence microscope or a high-content imaging system. Capture images of both the phalloidin (actin) and DAPI (nuclei) channels.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify morphological parameters.
-
Cell Area and Circularity: Segment individual cells based on the phalloidin stain and measure their area and circularity (a value of 1.0 indicates a perfect circle).
-
Actin Filament Analysis: Quantify the texture, intensity, and orientation of actin filaments to assess the degree of filament organization or disruption.
-
Conclusion
This compound, along with other actin inhibitors, provides a powerful toolkit for dissecting the roles of the actin cytoskeleton in various cellular contexts. Their distinct mechanisms of action result in unique and quantifiable changes in cellular morphology. By employing the standardized protocols and analytical workflows outlined in this guide, researchers can effectively compare the effects of these compounds, leading to a deeper understanding of actin dynamics and its role in health and disease. This knowledge is crucial for the development of novel therapeutic strategies that target the actin cytoskeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging the actin cytoskeleton in live budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Hippo signaling by actin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Transcriptomics and Cell Morphology Data in Drug Discovery: The Long Road to Practice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Actin Dynamics: A Comparative Guide to 16-Epi-Latrunculin B in Western Blot Analysis
For researchers, scientists, and drug development professionals investigating the intricate workings of the actin cytoskeleton, understanding the effects of modulating agents is paramount. This guide provides a comparative analysis of 16-Epi-Latrunculin B, a potent actin polymerization inhibitor, alongside other alternatives. It offers supporting experimental data, detailed protocols for Western blot analysis, and visual aids to elucidate key pathways and workflows.
Probing the Actin Cytoskeleton: The Role of this compound
This compound belongs to the latrunculin family of marine-derived toxins that exert their effects by sequestering actin monomers (G-actin), thereby preventing their assembly into filamentous actin (F-actin).[1][2][3] This disruption of actin polymerization leads to the depolymerization of existing actin filaments, making it a valuable tool for studying the myriad cellular processes reliant on a dynamic actin cytoskeleton.[1][2] While Latrunculin A is generally considered more potent, Latrunculin B and its epimer, this compound, offer alternatives with potentially different potencies and cellular effects.
Comparative Analysis of Actin-Disrupting Agents
The precise quantitative effects of this compound on various actin-binding proteins are not extensively documented in publicly available literature. However, based on the known mechanism of latrunculins, we can infer the expected outcomes and compare them with other common actin-disrupting agents like Latrunculin A and Cytochalasin D.
| Actin-Disrupting Agent | Mechanism of Action | Expected Effect on F-actin Levels | Potency |
| This compound | Sequesters G-actin monomers, preventing polymerization. | Decrease | Data not widely available, expected to be similar to or slightly less potent than Latrunculin B. |
| Latrunculin B | Sequesters G-actin monomers, preventing polymerization. | Decrease | Less potent than Latrunculin A. |
| Latrunculin A | Sequesters G-actin monomers, preventing polymerization. | Decrease | More potent than Latrunculin B. |
| Cytochalasin D | Caps filament barbed ends, preventing both polymerization and depolymerization. | Decrease (by preventing elongation and allowing natural depolymerization) | Varies depending on cell type and experimental conditions. |
Expected Impact on Actin Cytoskeleton Proteins: A Western Blot Perspective
Treatment with this compound is expected to induce significant changes in the expression and post-translational modification of key actin-binding proteins. While direct quantitative Western blot data for this compound is limited, the following table summarizes the anticipated effects based on studies using other latrunculins.
Table 1: Predicted Changes in Actin Cytoskeleton Protein Levels Post-Latrunculin Treatment
| Protein Target | Function | Expected Change in Total Protein Level (Western Blot) | Expected Change in Phosphorylation Status (Western Blot) | Rationale for Expected Change |
| β-Actin | Major component of the cytoskeleton | No significant change in total protein expression is expected in the short term. | - | Latrunculins primarily affect actin polymerization dynamics, not the overall protein level. |
| Cofilin | Actin-depolymerizing and severing protein | No significant change in total protein expression is expected. | Potential increase in the dephosphorylated (active) form. | Disruption of F-actin may trigger feedback mechanisms to increase actin turnover, potentially through cofilin activation (dephosphorylation). |
| Profilin | Actin-monomer-binding protein, promotes polymerization | No significant change in total protein expression is expected. | - | Profilin levels are generally stable, though its localization and binding partners may change. |
| Arp2/3 Complex (e.g., Arp3) | Nucleates branched actin filaments | No significant change in total protein expression is expected. | - | The total amount of the complex is unlikely to change in the short term, but its localization and activity will be affected by the lack of G-actin for polymerization. |
Note: The expected changes are predictions based on the known function of latrunculins. Experimental validation is crucial to confirm these effects in your specific model system.
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and the experimental approach, the following diagrams have been generated.
Caption: Mechanism of this compound action on actin polymerization.
Caption: A typical experimental workflow for Western blot analysis.
Experimental Protocols: Western Blot Analysis of Actin Cytoskeleton Proteins
This section provides a detailed methodology for performing Western blot analysis to assess changes in actin cytoskeleton proteins following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Treat cells with the desired concentrations of this compound or other actin-disrupting agents for the specified duration. Include a vehicle-treated control group (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay method, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). The acrylamide (B121943) percentage of the gel should be chosen based on the molecular weight of the target proteins.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure proper orientation of the gel and membrane in the transfer apparatus.
-
Perform the transfer according to the manufacturer's instructions.
6. Blocking:
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of antibodies to the membrane.
7. Antibody Incubation:
-
Primary Antibody: Incubate the blocked membrane with the primary antibody specific to the target protein (e.g., anti-β-actin, anti-cofilin, anti-phospho-cofilin, anti-profilin, anti-Arp3) diluted in blocking buffer. The incubation is typically performed overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
Washing: After primary antibody incubation, wash the membrane three to four times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. This incubation is typically for 1 hour at room temperature with gentle agitation.
-
Final Washing: Wash the membrane again three to four times with TBST for 5-10 minutes each.
8. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or total protein stain) to ensure accurate comparison between samples.
Disclaimer: This guide is intended for informational purposes only. Researchers should optimize protocols for their specific experimental conditions and consult relevant literature for detailed information. Direct experimental evidence for the effects of this compound on specific actin-binding proteins via Western blot is currently limited. The provided information on expected outcomes is based on the known mechanism of the latrunculin family of compounds.
References
16-Epi-Latrunculin B: A More Discerning Tool for Actin Dynamics Research?
In the intricate world of cellular biology, the actin cytoskeleton stands as a dynamic and fundamental framework, orchestrating a multitude of processes from cell motility and division to intracellular transport. To unravel the complexities of actin dynamics, researchers rely on a toolkit of small molecules that can perturb its function with precision. Among these, a lesser-known derivative, 16-Epi-Latrunculin B, is emerging as a potentially more specific alternative to commonly used actin toxins. This guide provides a comparative analysis of this compound against other well-established actin-disrupting agents, supported by available experimental data, to aid researchers in selecting the optimal tool for their investigations.
Mechanism of Action: A Shared Target, A Subtle Difference
Like its parent compound Latrunculin B, this compound exerts its effect by directly targeting actin monomers (G-actin). It binds to these monomers in a 1:1 stoichiometry, preventing their incorporation into growing actin filaments (F-actin).[1] This sequestration of G-actin shifts the equilibrium towards filament disassembly, leading to a net depolymerization of the actin cytoskeleton. This mechanism is distinct from other classes of actin toxins. Cytochalasins, for instance, function by capping the barbed (fast-growing) end of F-actin, thereby preventing the addition of new monomers.[2] In contrast, phalloidin (B8060827) and jasplakinolide (B32604) stabilize F-actin, inhibiting its depolymerization.[3][4]
The key distinction of this compound lies in its stereochemistry at the 16th carbon position. While both Latrunculin B and its epimer are naturally occurring and bioactive, studies on synthetic analogs have suggested that the specific configuration at this position is crucial for its biological activity. This hints at a potentially more defined interaction with the actin monomer, which could translate to higher specificity.
Comparative Analysis of Actin Toxin Performance
To objectively assess the specificity of an actin toxin, it is crucial to consider its potency (the concentration required to elicit a half-maximal effect, or IC50/EC50) on its intended target, as well as any off-target effects. While direct comparative studies on the off-target effects of this compound are limited, we can infer its potential specificity by comparing the available potency data for various actin toxins.
| Toxin | Mechanism of Action | Target | Reported Potency |
| This compound | Sequesters G-actin, preventing polymerization | G-actin | Data not available |
| Latrunculin B | Sequesters G-actin, preventing polymerization | G-actin | IC50: 7.1 μM (HCT116 cells), 4.8 μM (MDA-MB-435 cells)[1]; Kd: 74 nM (maize pollen actin)[5] |
| Cytochalasin D | Caps F-actin barbed ends, preventing polymerization | F-actin | IC50: ~25 nM (inhibition of actin polymerization)[2] |
| Jasplakinolide | Stabilizes F-actin, preventing depolymerization | F-actin | Kd: 15 nM (binding to F-actin)[3] |
Note: IC50 and Kd values can vary depending on the experimental system (e.g., cell type, purified protein assay) and conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
The disruption of the actin cytoskeleton by these toxins initiates a cascade of cellular responses. The following diagrams, generated using Graphviz, illustrate the mechanism of action of different actin toxins and a typical experimental workflow for assessing their effects.
Caption: Comparative mechanisms of action of different classes of actin toxins.
Caption: A typical experimental workflow for evaluating the effects of actin toxins.
Detailed Experimental Protocols
A cornerstone of reproducible research is the detailed documentation of experimental methods. Below are protocols for key assays used to characterize the effects of actin toxins.
Pyrene-Actin Polymerization Assay
This assay is a widely used method to monitor the kinetics of actin polymerization in vitro. It utilizes actin monomers covalently labeled with pyrene, a fluorescent probe whose fluorescence intensity increases significantly upon incorporation into a polymer.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
Actin toxin of interest (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorometer
Procedure:
-
Prepare a mixture of pyrene-labeled and unlabeled G-actin in G-buffer to the desired final concentration (typically 2-5 µM) and pyrene-labeling ratio (typically 5-10%).
-
Add the actin toxin to the G-actin solution at various concentrations. Include a solvent-only control.
-
Incubate the mixture for a short period to allow the toxin to bind to the G-actin.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately place the sample in a pre-warmed fluorometer and record the fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm).
-
The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase. The IC50 value can be calculated by plotting the polymerization rate against the logarithm of the toxin concentration.
Cell Morphology and Viability Assays
These assays are crucial for assessing the cellular effects of actin toxins and determining their cytotoxic concentrations.
Cell Morphology Assay (Phalloidin Staining):
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat the cells with various concentrations of the actin toxin for the desired duration.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Stain the F-actin with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes.
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips on microscope slides and visualize the actin cytoskeleton using fluorescence microscopy.
Cell Viability Assay (e.g., MTT or AlamarBlue):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the actin toxin.
-
After the desired incubation period, add the viability reagent (e.g., MTT or AlamarBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to the untreated control to determine the cytotoxic effects of the toxin.
Conclusion: The Quest for Specificity
For researchers seeking a tool to depolymerize actin filaments via monomer sequestration, this compound presents a valuable, naturally occurring alternative to the more commonly used Latrunculin B. Future studies quantifying its potency and screening for off-target interactions will be instrumental in solidifying its position within the toolkit of actin researchers and potentially revealing it as a more discerning probe for dissecting the multifaceted roles of the actin cytoskeleton.
References
- 1. Latrunculin B, actin polymerization inhibitor (CAS 76343-94-7) | Abcam [abcam.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Latrunculin B has different effects on pollen germination and tube growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Actin Filament Disruption: Focus on 16-Epi-Latrunculin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of 16-Epi-Latrunculin B's efficacy in disrupting actin filaments, benchmarked against other widely used actin-destabilizing agents: Latrunculin A, Latrunculin B, and Cytochalasin D. The data presented herein is curated from various experimental sources to offer a comparative overview of their biological activities.
Mechanism of Action at a Glance
Actin dynamics are fundamental to numerous cellular processes, including motility, division, and maintenance of cell shape. The compounds discussed in this guide interfere with these processes by distinct mechanisms:
-
Latrunculins (A, B, and this compound): These macrolides, originally isolated from the Red Sea sponge Latrunculia magnifica, sequester monomeric globular actin (G-actin), preventing its polymerization into filamentous actin (F-actin). This leads to the depolymerization of existing actin filaments.[1][2]
-
Cytochalasin D: This fungal metabolite binds to the barbed (fast-growing) end of F-actin, inhibiting both the association and dissociation of actin monomers. This disruption of actin dynamics ultimately leads to the breakdown of the actin filament network.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that the experimental conditions, such as cell lines and assay types, vary across studies, which can influence the absolute values.
Table 1: Comparative Cytotoxicity and Growth Inhibition
| Compound | Cell Line | Assay Type | Value | Reference |
| This compound | Mouse KA31T tumor cells | Growth Inhibition (GI50) | 1 µg/mL | |
| Mouse NIH3T3 tumor cells | Growth Inhibition (GI50) | 4 µg/mL | ||
| Latrunculin A | - | - | More potent than Latrunculin B | [3][4] |
| Latrunculin B | HeLa | Cytotoxicity (IC50) | 1.4 µM | |
| HCT-116 | Growth Inhibition (IC50) | 7.1 µM | ||
| HUVEC | Migration Inhibition (IC50) | 478 nM | ||
| HUVEC | Proliferation Inhibition (IC50) | 611.6 nM | ||
| Cytochalasin D | Hamster fibroblast NIL8 cells | Morphological Change | 10-20 times higher concentration needed than Latrunculin A for maximal effect | [4] |
Table 2: Effective Concentrations for Actin Disruption
| Compound | Cell Line/System | Effective Concentration | Observed Effect | Reference |
| This compound | - | 5-10 µg/mL | Disruption of microfilaments | |
| Latrunculin A | Hamster fibroblast NIL8 cells | 0.2 µg/mL | Complete cell rounding | |
| Human TM cells | 0.25 µM | Complete disappearance of stress fibers | ||
| Latrunculin B | Fibroblasts | 20 nM - 200 nM | Disruption of mechanical properties | |
| Cytochalasin D | Fibroblasts | 200 pM - 2 µM | Disruption of mechanical properties | |
| Human TM cells | 25 µM | Complete disappearance of stress fibers |
Experimental Protocols
Quantification of Actin Filament Disruption by Fluorescence Microscopy
This method allows for the visualization and quantification of changes in F-actin structures within cells following treatment with actin-disrupting agents.
Materials:
-
Cells cultured on glass coverslips
-
Actin-disrupting agents (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere. Treat the cells with the desired concentrations of actin-disrupting agents for the appropriate duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells twice with PBS. Incubate the cells with a solution of fluorescently-labeled phalloidin (typically 1:100 to 1:1000 dilution in PBS) for 20-90 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The disruption of actin filaments can be quantified by measuring the fluorescence intensity or by using image analysis software to analyze changes in cell morphology and the organization of actin stress fibers.
In Vitro Actin Polymerization Assay
This assay measures the rate of G-actin polymerization into F-actin in the presence of test compounds. The polymerization is monitored by the increase in fluorescence of pyrene-labeled G-actin.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Actin-disrupting agents
-
Fluorometer
Procedure:
-
Actin Preparation: Prepare a working solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer on ice.
-
Reaction Setup: In a fluorometer cuvette, add the G-actin solution and the test compound at the desired concentration.
-
Initiation of Polymerization: Initiate actin polymerization by adding 1/10th volume of 10x polymerization buffer.
-
Fluorescence Measurement: Immediately start recording the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for pyrene (B120774) (e.g., excitation at ~365 nm and emission at ~407 nm).
-
Data Analysis: The rate of actin polymerization is determined from the slope of the fluorescence curve. A decrease in the polymerization rate in the presence of the test compound indicates its inhibitory activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability after treatment with cytotoxic compounds.
Materials:
-
Cells cultured in a 96-well plate
-
Actin-disrupting agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the actin-disrupting agents and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Actin Disruption
Disruption of the actin cytoskeleton can trigger various intracellular signaling cascades. Two prominent pathways affected are the Rho GTPase and NF-κB signaling pathways.
Rho GTPase Signaling Pathway
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They cycle between an active GTP-bound state and an inactive GDP-bound state, controlled by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Disruption of actin dynamics can interfere with the intricate feedback loops that govern Rho GTPase activity, impacting processes like cell adhesion, migration, and contraction.
Canonical NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses. Disruption of the actin cytoskeleton has been shown to activate the canonical NF-κB pathway. This involves the degradation of the inhibitory protein IκBα, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of actin filament disruption by a test compound like this compound.
References
- 1. Latrunculin - Wikipedia [en.wikipedia.org]
- 2. adipogen.com [adipogen.com]
- 3. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 16-Epi-Latrunculin B: A Guide for Laboratory Professionals
For Immediate Reference: Key Disposal Actions
This document provides detailed procedures for the safe and compliant disposal of 16-Epi-Latrunculin B, ensuring the safety of laboratory personnel and minimizing environmental impact. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is a biologically active compound and should be handled with care throughout its lifecycle, including disposal.[1]
Hazard Assessment and Safety Information
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as hazardous.[1] However, it is crucial to recognize that it is an actin polymerization inhibitor with cytotoxic and antiviral activities.[2] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.
Hazard and Safety Data Summary:
| Parameter | Value | Source |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Primary Biological Activity | Actin polymerization inhibitor | |
| Known Biological Effects | Cytotoxic and antiviral activity |
Step-by-Step Disposal Procedures
The disposal method for this compound depends on the quantity and form of the waste (solid, in solution, or contaminated materials).
2.1. Disposal of Small Quantities of Solid (Neat) Compound
For trace amounts or quantities deemed "small" within a laboratory context (typically in the microgram to low milligram range), the SDS suggests that it can be disposed of with household waste. In a laboratory setting, this should be interpreted as disposal with non-hazardous solid waste.
-
Step 1: Deactivation (Recommended Best Practice): While not mandated by the SDS, it is good laboratory practice to deactivate biologically active compounds before disposal. This can be achieved by treating the solid with a 10% bleach solution for at least 30 minutes.
-
Step 2: Containment: Place the deactivated or untreated small quantity of this compound in a sealed primary container, such as a vial or a small plastic bag.
-
Step 3: Final Disposal: This primary container should then be placed in a larger, sealed bag or container designated for non-hazardous laboratory waste, which is ultimately disposed of in the regular trash.
2.2. Disposal of Larger Quantities and Bulk Material
For larger quantities of solid this compound, disposal with regular trash is not recommended.
-
Step 1: Waste Identification: The waste must be clearly labeled as "this compound for disposal."
-
Step 2: Packaging: Keep the compound in its original, sealed container if possible. If not, place it in a new, well-sealed, and clearly labeled container.
-
Step 3: Hazardous Waste Stream: Treat the material as chemical waste. It should be disposed of through your institution's hazardous waste management program. Contact your institution's Environmental Health and Safety (EHS) office for specific instructions on collection and disposal.
2.3. Disposal of Solutions Containing this compound
Solutions of this compound (e.g., in DMSO or ethanol) should not be poured down the drain.
-
Step 1: Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled waste container. The label should indicate the contents, including the solvent and the presence of this compound.
-
Step 2: Disposal: Dispose of the container through your institution's chemical or hazardous waste stream.
2.4. Disposal of Contaminated Labware and PPE
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be managed as follows:
-
Step 1: Decontamination: Whenever possible, decontaminate contaminated items by soaking them in a 10% bleach solution for at least 30 minutes.
-
Step 2: Segregation:
-
Sharps: Contaminated sharps (e.g., needles, glass slides) should be placed in a designated sharps container for disposal as biohazardous or chemical waste, in line with your institution's policies.
-
Non-Sharps: After decontamination, non-sharp items can typically be disposed of in the regular laboratory trash. If decontamination is not feasible, these items should be collected in a sealed bag and disposed of through the chemical waste stream.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Disposal Recommendations
| Waste Type | Recommended Disposal Pathway | Key Procedural Steps |
| Small Quantities (Solid) | Non-Hazardous Solid Waste | Deactivate with bleach (recommended), seal in a primary container, and place in designated lab trash. |
| Large/Bulk Quantities (Solid) | Institutional Chemical Waste | Keep in a sealed, labeled container and follow EHS guidelines for chemical waste disposal. |
| Solutions | Institutional Chemical Waste | Collect in a sealed, labeled waste container; do not dispose of down the drain. |
| Contaminated Sharps | Sharps/Chemical Waste | Place directly into a designated sharps container for chemical or biohazardous waste. |
| Contaminated Non-Sharps | Non-Hazardous Solid Waste | Decontaminate with bleach, then dispose of in regular lab trash. If not decontaminated, treat as chemical waste. |
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, aligning with best practices for laboratory safety and environmental stewardship. Always consult your institution's specific waste management policies and EHS office for guidance.
References
Personal protective equipment for handling 16-Epi-Latrunculin B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 16-Epi-Latrunculin B, a potent actin polymerization inhibitor. Due to its biological activity and potential unknown hazards, a cautious approach to handling is essential.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is recommended to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with nitrile or other chemically resistant gloves. |
| Body Protection | Lab Coat/Gown | A disposable, solid-front gown is preferred. At a minimum, a clean, buttoned lab coat should be worn. |
| Eye Protection | Safety Glasses/Goggles | ANSI-rated safety glasses with side shields or chemical splash goggles. |
| Face Protection | Face Shield | Recommended when there is a risk of splashes or aerosols, especially during reconstitution or transfer of the compound. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be considered if working with the powdered form of the compound outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety. All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biosafety cabinet, to prevent contamination and exposure.
1. Preparation and Reconstitution:
-
Step 1: Before handling, ensure all necessary PPE is donned correctly.
-
Step 2: Prepare the work area within a certified chemical fume hood or biosafety cabinet. Cover the work surface with absorbent, disposable bench paper.
-
Step 3: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Step 4: Carefully uncap the vial. To reconstitute, add the appropriate solvent (e.g., DMSO, ethanol) slowly and carefully to the side of the vial to avoid aerosolization.
-
Step 5: Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking.
2. Experimental Use:
-
Step 1: When transferring solutions of this compound, use appropriate precision instruments such as calibrated micropipettes with filtered tips.
-
Step 2: Keep all containers of the compound sealed when not in use.
-
Step 3: After use in cell culture or other experiments, all contaminated materials (e.g., pipette tips, culture plates, media) must be treated as hazardous waste.
3. Spill and Emergency Procedures:
-
Spill: In the event of a spill, immediately alert others in the area. If safe to do so, cover the spill with an absorbent material. Wearing appropriate PPE, clean the area with a suitable decontaminating solution. All cleanup materials must be disposed of as hazardous waste.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and harm to others.
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, plates), and PPE, must be segregated as hazardous chemical waste.[3][4]
-
Waste Containers: Collect waste in designated, clearly labeled, and leak-proof hazardous waste containers.[4] Ensure containers are compatible with the waste being collected.
-
Labeling: Label waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this compound or its waste down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
